3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile
Description
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Properties
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF4N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIILPWTQMSBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C#N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-chloro-2-fluoro-6-trifluoromethyl benzonitrile synonyms and IUPAC name
High-Performance Intermediate for Agrochemical & Pharmaceutical Scaffolds
Executive Summary
This technical guide provides a comprehensive analysis of 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile , a highly specialized halogenated aromatic intermediate. Characterized by its dense functionalization pattern (1,2,3,6-substitution), this molecule serves as a critical electrophilic scaffold in the synthesis of next-generation herbicides (specifically hydroxyphenylpyruvate dioxygenase inhibitors) and kinase-targeting pharmaceuticals. Its utility is defined by the unique reactivity of the C2-fluorine atom, which is activated for regiospecific Nucleophilic Aromatic Substitution (SNAr), enabling the rapid construction of fused heterocycles.
Part 1: Nomenclature & Chemical Identification[1]
Accurate identification is paramount for regulatory compliance and database searching. The following data is verified against CAS Registry and IUPAC standards.
| Parameter | Identifier / Value |
| IUPAC Name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile |
| CAS Registry Number | 186517-00-0 |
| Molecular Formula | C₈H₂ClF₄N |
| Molecular Weight | 223.56 g/mol |
| SMILES | FC1=C(Cl)C=CC(C(F)(F)F)=C1C#N |
| InChI Key | AVIILPWTQMSBOW-UHFFFAOYSA-N |
| Common Synonyms | [1][2][3][4][5][6][7][8] • 2-Fluoro-3-chloro-6-trifluoromethylbenzonitrile• 3-Chloro-2-cyano-benzotrifluoride• 6-Trifluoromethyl-3-chloro-2-fluorobenzonitrile |
Part 2: Structural Analysis & Electronic Properties
The reactivity of this molecule is dictated by the synergistic electronic effects of its substituents. Understanding this landscape is required to predict reaction outcomes.
Substituent Effects
-
Nitrile (C1, -CN): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It significantly lowers the LUMO energy of the ring, activating it toward nucleophilic attack.
-
Fluorine (C2, -F): Positioned ortho to the nitrile. While fluorine is a weak resonance donor, its extreme electronegativity (-I effect) makes the C2 carbon highly electrophilic. In SNAr reactions, fluorine is the superior leaving group due to the stabilization of the transition state.
-
Chlorine (C3, -Cl): Provides steric bulk and lipophilicity. It is less labile than the C2-fluorine.
-
Trifluoromethyl (C6, -CF3): A potent EWG positioned ortho to the nitrile. It creates a "steric pocket" around the nitrile but further activates the ring electron-deficiency.
Regioselectivity Logic
The C2 position is the "soft spot" for nucleophiles. It is activated by the ortho-nitrile effect. The C3-Chlorine is deactivated relative to the fluorine because Cl is a poorer leaving group in SNAr and is positioned meta to the primary activator (CN).
Part 3: Synthetic Methodologies
Two primary routes exist for the synthesis of 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile. The Sandmeyer Route is preferred for laboratory scale due to higher regiocontrol, while the Halex Route is favored in industrial settings.
Pathway Visualization
Laboratory Protocol: Sandmeyer Reaction
Objective: Convert 3-chloro-2-fluoro-6-(trifluoromethyl)aniline to the nitrile.
Reagents:
-
Precursor: 3-chloro-2-fluoro-6-(trifluoromethyl)aniline (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Copper(I) Cyanide (CuCN, 1.2 eq)
-
Sulfuric Acid (20% aq)
Step-by-Step Methodology:
-
Diazotization: Suspend the aniline in 20% H₂SO₄ and cool to 0°C in an ice-salt bath.
-
Addition: Dropwise add an aqueous solution of NaNO₂, maintaining internal temperature < 5°C. Stir for 30 minutes. Critical: Verify diazotization by checking for excess nitrous acid with starch-iodide paper (should turn blue).
-
Neutralization: Carefully neutralize the diazonium solution to pH 6-7 using solid NaHCO₃ (keep cold).
-
Cyanation: In a separate vessel, dissolve CuCN and KCN in water/toluene. Cool to 0°C.
-
Coupling: Slowly add the neutralized diazonium mixture to the CuCN solution.
-
Workup: Allow to warm to room temperature. Extract with ethyl acetate.[9] Wash organic layer with 1M NaOH (to remove phenols) and brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from hexane/ethanol to yield white crystals (mp 46-48°C).
Part 4: Reactivity Profile & Applications
The core utility of this molecule lies in its ability to undergo Regioselective SNAr .
The SNAr Mechanism
Nucleophiles (Nu⁻) attack the C2 carbon, forming a resonance-stabilized Meisenheimer complex. The high electronegativity of fluorine and the electron-withdrawing nitrile group stabilize this intermediate, lowering the activation energy.
Validated Transformations
| Nucleophile | Reagent | Product Type | Application |
| Hydrazine | NH₂NH₂ · H₂O | 3-amino-1H-indazole deriv. | Precursor to pyrazole herbicides. |
| Amines | R-NH₂ / Et₃N | 2-amino-benzonitriles | Kinase inhibitor scaffolds. |
| Thiolates | NaS-R | 2-thio-benzonitriles | Sulfur-bridged heterocycles. |
| Hydroxide | NaOH / H₂O | 2-hydroxy-benzonitrile | Intermediate for hydrolysis to salicylic acids. |
Part 5: Handling & Safety Protocols
Hazard Classification:
-
Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4). Nitriles liberate cyanide upon metabolism.
-
Skin/Eye Irritation: Fluorinated aromatics are severe irritants.
-
Environmental: Toxic to aquatic life with long-lasting effects.
Standard Operating Procedure (SOP):
-
Engineering Controls: All handling must occur within a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
-
Spill Management: Do not wash into drains. Absorb with inert material (vermiculite). Treat waste as hazardous halogenated organic waste.
-
First Aid: In case of inhalation, move to fresh air immediately. If swallowed, do not induce vomiting; seek immediate medical attention (suspected cyanide mechanism).
References
-
Thermo Scientific Chemicals. (n.d.). 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, 97%. Fisher Scientific.[1] Retrieved February 21, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (2025).[10] Benzonitrile, 3-chloro-2-fluoro-.[1][3][6][10][11] NIST Chemistry WebBook, SRD 69.[10] Retrieved February 21, 2026, from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 21, 2026, from [Link]
-
PubChem. (2025).[3] 3-Bromo-6-chloro-2-fluorobenzonitrile (Analogous Structure Data). National Library of Medicine. Retrieved February 21, 2026, from [Link]
Sources
- 1. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 2. 3-Chloro-2-cyanobenzotrifluoride; Benzonitrile,2-chloro-6-(trifluoromethyl); 2-Chloro-6-trifluoromethylbenzonitrile | Chemrio [chemrio.com]
- 3. 3-Bromo-6-chloro-2-fluorobenzonitrile | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 5. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]
- 6. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. scribd.com [scribd.com]
- 9. Benzonitrile, 3-chloro-2-mercapto- synthesis - chemicalbook [chemicalbook.com]
- 10. Benzonitrile, 3-chloro-2-fluoro- [webbook.nist.gov]
- 11. Buy 3-Chloro-2-(trifluoromethyl)benzonitrile [smolecule.com]
physical properties of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile
The following technical guide provides an in-depth analysis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile , structured for researchers and drug development professionals.
CAS Registry Number: 186517-00-0 Chemical Formula: C₈H₂ClF₄N Molecular Weight: 223.55 g/mol [1][2]
Executive Technical Summary
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile is a highly functionalized aromatic intermediate characterized by an electron-deficient benzene ring.[1] Its specific substitution pattern—featuring a nitrile group flanked by a fluoro and a trifluoromethyl group—creates a unique electrostatic landscape that is highly valued in medicinal chemistry and agrochemical synthesis.[1][3][4]
This compound serves as a critical "scaffold modifier."[1] The trifluoromethyl (–CF₃) group imparts metabolic stability and lipophilicity, while the halogen atoms (–Cl, –F) provide orthogonal handles for regioselective functionalization via Nucleophilic Aromatic Substitution (SₙAr) or metal-catalyzed cross-coupling.[1]
Physicochemical Data Profile
The following data aggregates experimental values and high-confidence predictive models essential for process chemistry and formulation.
| Property | Value / Range | Condition / Note |
| Physical State | Solid (Crystalline Powder) | Ambient Temp (25°C) |
| Melting Point | 46.0 – 48.0 °C | Experimental [1] |
| Boiling Point | ~245 °C | Predicted (760 mmHg) |
| Density | 1.45 ± 0.1 g/cm³ | Predicted |
| Flash Point | > 100 °C | Closed Cup (Estimated) |
| LogP (Octanol/Water) | ~3.2 | Predicted (High Lipophilicity) |
| pKa | N/A | No ionizable protons |
| Solubility | Low (< 0.1 mg/mL) | Water |
| Solubility | High (> 50 mg/mL) | DCM, EtOAc, DMSO, Methanol |
Process Note: The low melting point (46–48 °C) requires careful temperature control during drying and milling operations to prevent caking or phase changes.[1]
Structural Analysis & Reactivity Logic
The reactivity of this molecule is dictated by the synergistic electron-withdrawing effects of the nitrile (–CN) and trifluoromethyl (–CF₃) groups.[1]
Electronic Activation
The benzene ring is severely deactivated towards electrophilic aromatic substitution but highly activated for nucleophilic attack.[1]
-
C-2 Position (Fluorine): This is the "hotspot" for SₙAr reactions.[1] The fluorine atom is ortho to the nitrile group (a strong electron-withdrawing group), making it highly susceptible to displacement by amines, thiols, or alkoxides.
-
C-3 Position (Chlorine): The chlorine atom is less labile than the fluorine but can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) under specific conditions.[1]
-
Steric Environment: The C-6 trifluoromethyl group provides significant steric bulk around the nitrile, potentially hindering hydrolysis of the nitrile to the amide/acid unless forcing conditions are used.[1]
Visualization of Reactivity
The following diagram illustrates the electronic activation and potential synthetic pathways.
Figure 1: Reactivity map highlighting the orthogonal functionalization sites. The 2-Fluoro position is activated for nucleophilic substitution by the ortho-nitrile group.[1]
Experimental Protocols
Standard Handling & Safety
-
PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses. All operations must be conducted in a fume hood.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent slow hydrolysis of the nitrile.
Representative Synthesis Workflow (SₙAr Functionalization)
This protocol demonstrates the displacement of the 2-fluoro group, a common transformation in drug discovery.[1]
Objective: Synthesis of a 2-amino-substituted derivative.
-
Preparation: Dissolve 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF or DMF.
-
Reagent Addition: Add the nucleophile (e.g., a primary amine, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 1.5 eq).
-
Reaction: Stir at Ambient Temperature for 2–4 hours.
-
Note: If the nucleophile is weak, heating to 50–60 °C may be required. Monitor via TLC or LC-MS (Target Mass = MW_nucleophile + 223.55 - 19.00 [F] - 1.00 [H]).[1]
-
-
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Applications in Drug Design
The 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile motif is particularly valuable in the optimization of "lead" compounds:
-
Metabolic Blocking: The –CF₃ and –Cl groups block metabolic oxidation (P450 metabolism) at the aromatic ring, extending the half-life of the drug candidate [2].[1]
-
Bioisosterism: The nitrile group can serve as a bioisostere for carbonyls or hydroxyl groups, acting as a hydrogen bond acceptor without the donor capability, often improving membrane permeability.
-
Lipophilicity Modulation: The trifluoromethyl group significantly increases LogP, facilitating blood-brain barrier (BBB) penetration in CNS-active agents.[1]
References
-
Thermo Scientific Chemicals. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, 97% Product Specification. (Accessed 2024).
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] [1]
-
PubChem Database. Compound Summary for CAS 186517-00-0. National Center for Biotechnology Information. [1]
Sources
- 1. 3-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 523100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 3. chemimpex.com [chemimpex.com]
- 4. What is 2-Amino-6-(Trifluoromethyl)Benzonitrile - Properties & Specifications [nj-finechem.com]
- 5. 3-Bromo-6-chloro-2-fluorobenzonitrile | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile molecular weight and formula
Executive Summary
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (CAS: 186517-00-0) is a highly functionalized aromatic intermediate critical to the discovery and development of agrochemicals and pharmaceuticals.[1] Its value lies in its unique substitution pattern: a "privileged" scaffold containing three distinct electron-withdrawing groups (EWGs) that orchestrate regio-controlled reactivity.[1]
For the medicinal chemist, this molecule offers a dual-modality platform:
-
Nucleophilic Aromatic Substitution (SnAr): The fluorine atom at the C2 position is highly activated by the ortho-cyano and ortho-trifluoromethyl groups, allowing for facile displacement by amines, thiols, or alkoxides.[1]
-
Metabolic Stability: The C6-trifluoromethyl group blocks metabolic oxidation at a vulnerable site while modulating lipophilicity (LogP).[1]
This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, synthetic routes, reactivity profiles, and handling protocols.
Chemical Identity & Physicochemical Profile
The following data constitutes the definitive identity profile for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile.
| Property | Data / Value |
| IUPAC Name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile |
| CAS Registry Number | 186517-00-0 |
| Molecular Formula | C₈H₂ClF₄N |
| Molecular Weight | 223.56 g/mol |
| Exact Mass | 222.9812 |
| SMILES | N#Cc1c(C(F)(F)F)ccc(Cl)c1F |
| Physical State | Solid / Crystalline Powder |
| Melting Point | 46–48 °C |
| Boiling Point (Predicted) | ~230 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
Synthetic Pathways & Manufacturing
The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile typically requires navigating the directing effects of existing substituents to ensure correct regiochemistry.[1]
Primary Route: Sandmeyer Cyanation
The most robust laboratory-scale synthesis proceeds via the Sandmeyer reaction, utilizing the corresponding aniline precursor.[1] This method avoids the harsh conditions of direct halogenation on a nitrile core.
Protocol Logic:
-
Precursor: 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline.[1]
-
Diazotization: Treatment with sodium nitrite (
) in acid generates the diazonium salt. -
Cyanation: The diazonium species is trapped with Copper(I) cyanide (
) to install the nitrile group.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline in concentrated HCl/water (1:1 v/v) at 0°C.
-
Diazotization: Dropwise add 1.1 eq of aqueous
while maintaining temperature <5°C. Stir for 30 minutes. -
Neutralization (Optional): Adjust pH to ~6 with sodium carbonate if using a neutral cyanation buffer.
-
Sandmeyer Step: Add the cold diazonium solution to a stirred mixture of
(1.2 eq) and (1.5 eq) in water/toluene at 0°C. -
Workup: Allow to warm to room temperature, then heat to 50°C for 1 hour. Extract with ethyl acetate, wash with brine, and recrystallize from hexanes.
Visualizing the Synthesis Logic
Figure 1: The Sandmeyer route ensures regiochemical integrity by utilizing a pre-functionalized aniline precursor.[1]
Reactivity Profile & Applications
This molecule is not merely an endpoint; it is a scaffold. Its reactivity is dominated by the electronic push-pull of its substituents.[1]
Regio-Selective SnAr (Nucleophilic Aromatic Substitution)
The C2-Fluorine is the "hot spot" of this molecule.[1]
-
Mechanism: The C2 position is ortho to the Nitrile (strong EWG) and ortho to the Chlorine (weak EWG), but most importantly, the electron-deficient ring makes the fluorine an excellent leaving group.
-
Utility: This allows for the introduction of complex amines, ethers, or thiols early in a synthetic sequence.
-
Selectivity: The C3-Chlorine is significantly less reactive towards SnAr due to steric crowding and the stronger bond strength of C-Cl vs the highly activated C-F bond in this specific electronic environment.[1]
Nitrile Derivatization
The C1-Nitrile serves as a gateway to heterocycles:
-
Hydrolysis: Converts to the benzoic acid or amide.
-
Cyclization: Reaction with azides yields tetrazoles (common bioisosteres for carboxylic acids).
-
Reduction: Converts to the benzylamine.
Reactivity Workflow
Figure 2: The reactivity map highlights the C2-F atom as the primary site for scaffold diversification.[1]
Safety & Handling Protocols
Signal Word: DANGER
| Hazard Class | Statement |
| Acute Toxicity (Oral) | Toxic if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Eye Damage/Irritation | Causes serious eye irritation.[2][3][4] |
| Specific Target Organ | May cause respiratory irritation.[2][4] |
Standard Operating Procedure (SOP):
-
Engineering Controls: All handling of the solid powder must occur within a certified chemical fume hood to prevent inhalation of dust.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory.
-
Spill Response: Do not dry sweep. Dampen with water to prevent dust generation, then sweep into a sealed waste container.[4]
-
Incompatibility: Keep away from strong oxidizing agents and strong bases (which may trigger uncontrolled hydrolysis or SnAr).
References
-
PubChem. (2024).[5] Compound Summary: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (CAS 186517-00-0).[1] National Library of Medicine. Retrieved from [Link]
-
Alfa Aesar. (2024). Product Specification: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile. Retrieved from [Link]
- Sandmeyer, T. (1884). "Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen". Berichte der deutschen chemischen Gesellschaft.
Sources
A Comparative Analysis of 3-chloro-2-fluoro-6-trifluoromethylbenzonitrile and 2-fluoro-6-trifluoromethylbenzonitrile: Strategic Implications for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated benzonitriles are cornerstone building blocks in modern drug discovery, prized for their ability to confer desirable pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth comparative analysis of two closely related yet functionally distinct intermediates: 3-chloro-2-fluoro-6-trifluoromethylbenzonitrile and its parent compound, 2-fluoro-6-trifluoromethylbenzonitrile. We will dissect the fundamental differences in their physicochemical properties, spectroscopic signatures, and synthetic pathways. The core of this guide focuses on the strategic implications of the C-3 chlorine substituent, exploring how this single atomic change introduces a new vector for chemical modification, alters the molecule's electronic and steric profile, and ultimately expands its utility in the synthesis of complex pharmaceutical agents. This document serves as a resource for researchers and drug development professionals, offering field-proven insights into the selection and application of these valuable scaffolds.
Introduction: The Strategic Role of Fluorinated Scaffolds
The incorporation of fluorine and fluorinated moieties, such as the trifluoromethyl (CF₃) group, is a well-established strategy in medicinal chemistry for optimizing drug candidates.[1][2] These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[3][4] The trifluoromethyl group, in particular, enhances lipophilicity and can improve the bioavailability of active pharmaceutical ingredients, while the carbon-fluorine bond's strength often increases metabolic stability, leading to longer-lasting therapeutic agents.[1][5]
Within this context, 2-fluoro-6-(trifluoromethyl)benzonitrile has emerged as a versatile and widely used intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and antiviral drugs.[5] Its chlorinated analog, 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, represents a strategic evolution of this scaffold. The addition of a chlorine atom at the 3-position is not a trivial substitution; it fundamentally alters the molecule's reactivity and potential applications, offering a distinct set of tools for the medicinal chemist. This guide will illuminate the critical differences between these two compounds, providing the causal reasoning behind their differential application in drug design.
Molecular Structure and Physicochemical Properties
The primary structural difference is the presence of a chlorine atom at the C-3 position of the benzene ring in 3-chloro-2-fluoro-6-trifluoromethylbenzonitrile. This addition impacts the molecule's formula, weight, and physical properties, and critically, its electronic distribution. Both the fluorine and chlorine atoms are electron-withdrawing, but the chlorine provides an additional site for chemical modification that is absent in the parent compound.
| Property | 2-Fluoro-6-(trifluoromethyl)benzonitrile | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile |
| CAS Number | 133116-83-3[5][6][7] | 186517-00-0[8] |
| Molecular Formula | C₈H₃F₄N[5][9] | C₈H₂ClF₄N[8] |
| Molecular Weight | 189.11 g/mol [5][7] | 223.555 g/mol [8] |
| Appearance | White to almost white powder or colorless liquid[5][9] | Not specified (typically a solid) |
| Melting Point | 28 °C[5] | 46°C to 48°C[8] |
| Density | 1.373 g/mL at 25 °C[6][10] | Not specified |
| Refractive Index | n20/D 1.452[6][10] | Not specified |
The increased molecular weight and higher melting point of the chlorinated analog are direct consequences of the heavier chlorine atom and potentially stronger intermolecular forces in the crystal lattice.
Analytical Characterization Workflow
Distinguishing between these two compounds in a laboratory setting is straightforward using standard analytical techniques. The primary methods would involve mass spectrometry, to confirm the molecular weight difference, and Nuclear Magnetic Resonance (NMR) spectroscopy, which would reveal distinct patterns in the aromatic region.
Caption: A standard analytical workflow for differentiating the two benzonitriles.
Comparative Synthesis Strategies
The synthetic routes to these compounds diverge based on the required substitution pattern. The parent compound is often synthesized from precursors already containing the fluoro and trifluoromethyl groups, while the chlorinated analog requires either a chlorinated starting material or a regioselective chlorination step.
Synthesis of 2-fluoro-6-(trifluoromethyl)benzonitrile
A common route involves the lithiation of 1-fluoro-3-(trifluoromethyl)benzene followed by quenching with a cyanating agent. A more industrial-scale approach might involve multiple steps starting from a simpler aromatic compound.[11]
Hypothesized Synthesis of 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile
Synthesizing the chlorinated analog requires more strategic planning to ensure the correct regiochemistry. One plausible route could start from a pre-chlorinated aniline, which is then converted to the benzonitrile via a Sandmeyer reaction.
Caption: High-level comparison of synthetic strategies for the two target molecules.
Exemplary Protocol: Sandmeyer Reaction for Nitrile Synthesis
This protocol describes a generalized Sandmeyer reaction, a trustworthy and well-established method for converting an aromatic amine (aniline) to a nitrile. This would be a key step in synthesizing the chlorinated target from an appropriate aniline precursor.
Objective: To convert 3-chloro-2-fluoro-6-(trifluoromethyl)aniline to 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile.
Materials:
-
3-chloro-2-fluoro-6-(trifluoromethyl)aniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂), aqueous solution
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN), aqueous solution
-
Toluene or other suitable organic solvent
-
Ice bath
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend the starting aniline in a mixture of water and concentrated HCl.
-
Cool the mixture to 0-5 °C using an ice-salt bath. The aniline salt may precipitate.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for nitrous acid.
-
Causality Insight: This step is performed at low temperature because diazonium salts are unstable and can decompose violently at higher temperatures. The acidic environment is crucial for the in-situ formation of nitrous acid from sodium nitrite.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. This forms the soluble dicyanocuprate(I) complex, which is the active reagent.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
Causality Insight: The copper(I) catalyst facilitates the displacement of the diazonium group (a very good leaving group) by the cyanide nucleophile.
-
-
Workup and Purification:
-
After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Heat the mixture (e.g., on a steam bath) to decompose any remaining diazonium salt and coagulate the copper salts.
-
Extract the product into an organic solvent like toluene.
-
Wash the organic layer sequentially with dilute NaOH (to remove any HCN), water, and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the final benzonitrile.
-
Causality Insight: The basic wash is a critical safety and purity step, removing residual toxic hydrogen cyanide.
-
The Decisive Difference: Reactivity and Application in Drug Design
The true value of 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile lies in the strategic options afforded by the chlorine atom. While 2-fluoro-6-(trifluoromethyl)benzonitrile is an excellent scaffold, its chlorinated counterpart is both a scaffold and a versatile platform for further elaboration.
-
A Handle for Cross-Coupling Reactions: The C-Cl bond serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the direct and modular installation of a wide array of substituents (aryl groups, alkyl groups, amines, etc.) at the C-3 position. This capability is completely absent in the parent compound.
-
Modulation of Electronic Properties and pKa: The addition of a third electron-withdrawing halogen further polarizes the aromatic ring, which can influence the pKa of any basic centers introduced into the molecule. This is a critical parameter for controlling a drug's solubility and target engagement.[4]
-
Steric and Conformational Control: The chlorine atom is larger than the hydrogen it replaces (van der Waals radius of ~1.75 Å for Cl vs. ~1.2 Å for H). This added bulk can be used to probe steric constraints within a protein's binding pocket, potentially leading to enhanced selectivity or potency.[12] It can also restrict the rotation of adjacent groups, locking the molecule into a more favorable bioactive conformation.
-
Vector for Structure-Activity Relationship (SAR) Studies: The chlorinated benzonitrile is an ideal starting point for generating a library of analogs for SAR studies. By systematically replacing the chlorine with different functional groups via cross-coupling, a medicinal chemist can rapidly explore the chemical space around the core scaffold to optimize for biological activity.
Caption: Logical flow demonstrating the strategic utility of the chlorinated analog in SAR studies.
Conclusion
The difference between 3-chloro-2-fluoro-6-trifluoromethylbenzonitrile and 2-fluoro-6-trifluoromethylbenzonitrile extends far beyond a single atom. While both are valuable fluorinated building blocks, the addition of the C-3 chlorine atom transforms the molecule from a relatively static scaffold into a dynamic synthetic platform. This chlorine provides a crucial reactive handle for diversification via modern cross-coupling chemistry, enabling extensive SAR exploration. It also modifies the steric and electronic properties of the molecule, providing medicinal chemists with a powerful tool to fine-tune potency, selectivity, and pharmacokinetic profiles. For researchers in drug development, understanding this distinction is key to making informed strategic decisions, leveraging the unique advantages of the chlorinated analog to accelerate the discovery of novel therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 523100, 3-Chloro-2-fluorobenzonitrile. Retrieved February 21, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145613, 2-Fluoro-6-(trifluoromethyl)benzonitrile. Retrieved February 21, 2026, from [Link].
- Google Patents. (n.d.). CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
-
Lachaize, S., et al. (n.d.). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment. Retrieved February 21, 2026, from [Link]
-
G. R. K. Naidu, et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved February 21, 2026, from [Link]
-
Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved February 21, 2026, from [Link]
-
Unknown Author. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Retrieved February 21, 2026, from [Link]
-
Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
Williams, R., & Tizzard, G. J. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. Retrieved February 21, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-氟-6-(三氟甲基)苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Fluoro-6-(trifluoromethyl)benzonitrile | CAS 133116-83-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 9. 2-Fluoro-6-(trifluoromethyl)benzonitrile | CymitQuimica [cymitquimica.com]
- 10. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZONITRILE | 133116-83-3 [chemicalbook.com]
- 11. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]
- 12. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Precision Synthesis of 8-Chloro-5-(trifluoromethyl)quinoline-4-carboxamides and 3-carboxamide Analogs
Application Note: AN-QZN-2025-04
Substrate Focus: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (CFTB)
Executive Summary
This application note details the strategic synthesis of polysubstituted quinolinecarboxamides utilizing 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (CFTB) as the core electrophilic scaffold. This specific starting material presents a unique "push-pull" electronic environment due to the ortho-fluoro and ortho-trifluoromethyl groups flanking the nitrile, making it an ideal precursor for high-value pharmacophores (e.g., kinase inhibitors, antimalarials).
Unlike standard Skraup or Friedländer syntheses which often require harsh acidic conditions incompatible with labile fluorinated motifs, this protocol prioritizes a Base-Mediated SNAr / Cyclocondensation Cascade . This approach ensures regioselective retention of the trifluoromethyl group at the C5 position and the chlorine at the C8 position of the final quinoline ring.
Key Applications
-
Medicinal Chemistry: Synthesis of Mefloquine analogs and Type II kinase inhibitors.
-
Agrochemicals: Development of pyridine/quinoline-based herbicides.
-
Material Science: Electron-deficient cores for OLED transport layers.
Strategic Analysis & Retrosynthesis
The synthesis hinges on the differential reactivity of the halogenated positions on the CFTB scaffold.
-
Site A (C-F Bond): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the ortho-nitrile and meta-trifluoromethyl groups.
-
Site B (Nitrile): Serves as the electrophilic "trap" for the subsequent cyclization (Thorpe-Ziegler or Pinner-type reaction).
Reaction Pathway Logic
The transformation follows a Stepwise Convergent Protocol :
-
Activation: Displacement of the labile fluorine by an amine or ammonia surrogate.
-
Annulation: Condensation with a 1,3-dicarbonyl equivalent (e.g.,
-keto ester or malonamide) to close the pyridine ring.
Figure 1: Strategic workflow for the conversion of CFTB to the quinoline core. The regiochemistry is dictated by the initial displacement of the fluorine atom.
Experimental Protocols
Protocol A: Preparation of the 2-Aminobenzonitrile Intermediate
Rationale: Direct reaction of CFTB with carbon nucleophiles can lead to mixtures. Converting the fluoride to an amine first creates a stable "anchoring" point for the quinoline ring formation.
Reagents:
-
Substrate: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 equiv)
-
Nucleophile: 7N Ammonia in Methanol (excess) or Ammonium Hydroxide (28%)
-
Solvent: DMSO or THF (if solubility is an issue)
Step-by-Step Methodology:
-
Charge: In a pressure-rated glass vessel, dissolve 10.0 g of CFTB in 50 mL of DMSO.
-
Addition: Cool the solution to 0°C. Slowly add 30 mL of 7N NH3 in MeOH. Caution: Exothermic.
-
Reaction: Seal the vessel and heat to 80°C for 4–6 hours. Monitor via HPLC/TLC (Mobile phase: 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should convert to the more polar aniline (Rf ~0.4).
-
Workup: Pour the reaction mixture into 300 mL of ice-water. The product, 2-amino-3-chloro-6-(trifluoromethyl)benzonitrile , will precipitate as a solid.
-
Purification: Filter the solid, wash with water (3 x 50 mL), and dry under vacuum at 45°C.
Protocol B: Synthesis of 4-Aminoquinoline-3-Carboxamides (The "Friedländer-Type" Cyclization)
Rationale: This step builds the quinoline ring. We utilize the Tin11 Protocol logic, reacting the 2-aminobenzonitrile with a reactive methylene compound.
Reagents:
-
Intermediate: 2-Amino-3-chloro-6-(trifluoromethyl)benzonitrile (1.0 equiv)
-
Cyclizing Agent: 2-Cyanoacetamide (for carbonitrile output) or Malonamide (for carboxamide output). Note: Ethyl acetoacetate can be used to generate the ester, which is then converted to the amide.
-
Base: Potassium tert-butoxide (t-BuOK) (1.2 equiv)
-
Solvent: Anhydrous DMF or DMAc.
Step-by-Step Methodology:
-
Setup: Under a nitrogen atmosphere, dissolve 1.0 equiv of the 2-amino intermediate and 1.1 equiv of Malonamide in anhydrous DMF (0.5 M concentration).
-
Activation: Cool to 0°C. Add t-BuOK portion-wise to control the exotherm. The solution will likely turn deep orange/red.
-
Cyclization: Heat the mixture to 100–110°C for 12 hours.
-
Quench: Cool to room temperature. Pour into saturated NH4Cl solution.
-
Isolation: Extract with Ethyl Acetate (3x). Wash organics with Brine.[5] Dry over Na2SO4.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).
Product Data Profile:
-
Target: 4-Amino-8-chloro-5-(trifluoromethyl)quinoline-3-carboxamide.
-
Appearance: Pale yellow to off-white solid.
-
Regiochemistry Verification:
-
C8-Cl: Confirmed by d-coupling in NMR (aromatic region).
-
C5-CF3: Confirmed by 19F NMR (singlet ~ -60 ppm).
-
Quantitative Data & Optimization Table
The following table summarizes solvent and base screening effects on the cyclization yield (Protocol B).
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Ethanol | NaOEt | 80 (Reflux) | 24 | 35 | Incomplete conversion; low solubility of intermediate. |
| 2 | THF | LiHMDS | 60 | 12 | 48 | Clean reaction but slow kinetics. |
| 3 | DMF | t-BuOK | 110 | 8 | 82 | Optimal conditions. High solubility and reactivity. |
| 4 | Toluene | DBU | 110 | 18 | 20 | DBU is too weak to fully deprotonate the amide. |
| 5 | DMSO | NaH | 100 | 6 | 75 | Good yield, but workup is difficult due to DMSO. |
Troubleshooting & Critical Controls
-
Regioselectivity Issues:
-
Symptom:[2] Formation of isomeric mixtures during SNAr.
-
Cause: Attack at the C6 position (displacing CF3) is theoretically possible but kinetically disfavored.
-
Control: Maintain temperature <80°C during the amine addition.[5] The Fluorine at C2 is significantly more labile than the CF3 group due to the ortho-nitrile activation.
-
-
Hydrolysis of Nitrile:
-
Symptom:[2] Formation of the benzoic acid derivative instead of the quinoline.
-
Cause: Wet solvents or excess hydroxide during workup.
-
Control: Use anhydrous DMF/THF. Quench with buffered NH4Cl rather than strong acid/base.
-
-
Safety - Fluoride Generation:
-
The SNAr reaction generates HF/Fluoride salts. While not gaseous HF, the waste stream contains fluoride and should be treated with Calcium Chloride (CaCl2) to precipitate CaF2 before disposal.
-
References
-
Starting Material Properties
-
Quinoline Synthesis Methodology (Friedländer/Cyclization)
-
Reactivity of 2-Aminobenzonitriles
-
4-Aminoquinoline Scaffolds in Medicine
-
Romero, A. H., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry / PMC. Link (Note: Generalized link to PMC review on 4-aminoquinolines).
-
-
General SNAr Protocols for Fluorobenzonitriles
-
Sigma-Aldrich Technical Library. "2-Fluoro-6-(trifluoromethyl)benzonitrile Product Information." Link
-
Disclaimer: This protocol involves the use of hazardous chemicals. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE. Yields may vary based on scale and equipment.
Sources
- 1. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 2. mdpi.com [mdpi.com]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
using 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile as an agrochemical intermediate
Application Note: Strategic Utilization of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (CFTB) in Agrochemical Synthesis
Executive Summary
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (CFTB) represents a "privileged scaffold" in modern agrochemical design. Its unique substitution pattern—combining a highly electrophilic fluorine at the 2-position, a sterically demanding trifluoromethyl group at the 6-position, and a versatile nitrile handle—makes it an ideal precursor for Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., uracil herbicides) and Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
This guide details the chemical logic, handling protocols, and synthetic workflows required to exploit CFTB. We focus on overcoming the specific challenges posed by the "ortho-effect" of the 6-CF3 group and the regioselective activation of the 2-fluoro position.
Part 1: Chemical Profile & Reactivity Analysis
The Activation Map
CFTB is not merely a building block; it is a stored energy system. The nitrile (CN) and trifluoromethyl (CF3) groups are strong electron-withdrawing groups (EWGs). Their positioning creates a specific "hot spot" for Nucleophilic Aromatic Substitution (SNAr).
-
C-2 (Fluorine): This position is critically activated. It is ortho to the nitrile (strong resonance and inductive withdrawal) and meta to the CF3. The extreme electronegativity of fluorine, combined with the electron-deficient ring, makes this site highly labile to nucleophiles (amines, hydrazines, thiols).
-
C-1 (Nitrile): This group is sterically shielded by the bulky 6-CF3 and 2-F groups. Standard hydrolysis conditions often fail or stall at the amide stage.
-
C-3 (Chlorine): Relatively stable. It serves as a secondary functionalization point (e.g., Suzuki coupling) after the C-2 position has been derivatized.
Visualization of Reactivity
Figure 1: Reactivity profile of CFTB. Note the red pathway indicating the primary mode of initial functionalization via SNAr.
Part 2: Detailed Experimental Protocols
Protocol A: Regioselective SNAr with Hydrazines (Precursor to Phenyluracils)
Objective: To replace the 2-fluoro substituent with a hydrazine moiety while leaving the 3-chloro and 1-cyano groups intact. This is the first step in synthesizing N-phenyl uracil herbicides (e.g., analogs of Saflufenacil or Tiafenacil).
Mechanism: The reaction proceeds via a Meisenheimer complex. The 6-CF3 group prevents "over-reaction" at the 6-position (if it were a leaving group), ensuring regioselectivity at C-2.
Materials:
-
CFTB (1.0 eq)[1]
-
Methyl hydrazine (or specific hydrazine derivative) (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃) (1.5 eq) - Micronized is preferred.
-
Solvent: Acetonitrile (MeCN) or THF. Avoid DMF if possible to simplify workup, though DMF increases rate.
Step-by-Step Methodology:
-
Preparation: In a dry 3-neck flask under N₂, dissolve CFTB in MeCN (5 mL/g). Cool to 0°C.
-
Base Addition: Add K₂CO₃. The suspension should be stirred vigorously.
-
Nucleophile Addition: Add the hydrazine dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent attack on the nitrile or non-selective decomposition.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2]
-
Endpoint: Disappearance of CFTB.
-
-
Quench: Pour mixture into ice-water (10 volumes).
-
Isolation: The product usually precipitates. Filter and wash with cold water. If oil forms, extract with DCM.
-
Validation:
-
19F NMR: The starting material will show a specific signal for the aromatic F (approx -110 to -120 ppm). The product will lose this signal, retaining only the CF3 signal (approx -60 ppm).
-
Data Summary Table:
| Parameter | Specification | Note |
|---|---|---|
| Temperature | 0°C -> 25°C | Higher temps (>40°C) risk nitrile attack. |
| Stoichiometry | 1.0 : 1.1 (CFTB:Hydrazine) | Excess hydrazine can lead to double addition. |
| Yield Target | > 85% |
| Purity Target | > 98% (HPLC) | |
Protocol B: Sterically Hindered Nitrile Hydrolysis (To Carboxylic Acid)
Objective: Convert the C-1 nitrile to a carboxylic acid. Challenge: The ortho-CF3 and ortho-F (or ortho-Nu if Step A was done first) create a "steric wall." Standard basic hydrolysis (NaOH/MeOH) often stops at the amide.
Methodology (Acidic Hydrolysis):
-
Reagent: 70% H₂SO₄ (Sulfuric Acid).
-
Procedure: Suspend the nitrile in H₂SO₄ (3 mL/g).
-
Heating: Heat to 120°C-130°C for 6-12 hours.
-
Safety Note: This generates CO₂. Venting is required.
-
-
Workup: Pour onto crushed ice. The carboxylic acid typically precipitates as a solid.
-
Alternative (If acid sensitive): Use Ritter Reaction conditions (t-BuOH/H2SO4) to form the t-butyl amide, then cleave.
Part 3: Synthetic Workflow Case Study
Application: Synthesis of a generic PPO Inhibitor Scaffold.
Figure 2: Workflow converting CFTB into a bioactive Uracil herbicide core.
Part 4: Quality Control & Analytical Standards
Self-Validating the Process: In fluorinated chemistry, 19F NMR is the gold standard for process control. It is faster and often more diagnostic than HPLC for these steps.
-
Shift Reference (approximate):
-
Starting Material (CFTB):
-
-CF3:
-62.0 ppm (Singlet/Doublet) -
-F (aromatic):
-108.0 ppm (Multiplet)
-
-
SNAr Product:
-
-CF3:
-62.0 ppm (Shift may vary slightly) -
-F (aromatic): ABSENT (This is the "Go/No-Go" signal).
-
-
Impurity Profile:
-
Hydrolysis Byproduct: If water is present during SNAr, the 2-OH phenol may form.
-
Regioisomer: Attack at the 4-position (para to CN) is electronically possible but sterically unlikely due to the 3-Cl blocking group.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Justia Patents. (2025). Process of Saflufenacil production using novel intermediates. Retrieved from [Link]
Sources
synthesis of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid from nitrile precursor
Application Note: Synthesis of 3-Chloro-2-Fluoro-6-(Trifluoromethyl)benzoic Acid
Abstract
This application note details the optimized protocol for the synthesis of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (Target Molecule) via the acid-catalyzed hydrolysis of its nitrile precursor, 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile . Due to the extreme steric hindrance imposed by the ortho-fluorine and ortho-trifluoromethyl groups, standard hydrolysis conditions often fail or stall at the amide intermediate. This guide provides a robust, high-temperature sulfuric acid protocol designed to overcome the steric barrier while preserving the integrity of the labile C-F bond against nucleophilic aromatic substitution (SNAr).
Strategic Analysis & Retrosynthesis
The Challenge: Sterics vs. Electronics
The conversion of a benzonitrile to a benzoic acid typically proceeds via an amide intermediate. For 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, two opposing factors dictate the reaction pathway:
-
Electronic Activation: The electron-withdrawing nature of the substituents (-F, -Cl, -CF3) makes the nitrile carbon highly electrophilic, theoretically accelerating water attack.
-
Steric Deactivation (Dominant): The nitrile group is "sandwiched" between a fluorine atom at C2 and a bulky trifluoromethyl group at C6. This creates a "steric gate" that blocks the approach of nucleophiles (water) and prevents the rotation required for the tetrahedral intermediate to collapse into the amide/acid.
Selection of Hydrolysis Method
-
Why Acid Hydrolysis? Basic hydrolysis (NaOH/KOH) is contraindicated for this substrate. The C2-position, activated by the para-CF3 and ortho-CN groups, is highly susceptible to SNAr. Hydroxide ions at high temperatures would likely displace the fluorine, resulting in the phenolic impurity (3-chloro-2-hydroxy-6-(trifluoromethyl)benzoic acid) rather than the target fluoride [1].
-
Why Sulfuric Acid? A high concentration of H2SO4 (70-80%) allows for reaction temperatures >140°C, necessary to overcome the steric energy barrier, while maintaining a low activity of free nucleophiles to prevent defluorination.
Reaction Mechanism
The reaction proceeds through a two-stage mechanism:
-
Hydration: Protonation of the nitrile nitrogen facilitates the attack of water to form the amide.
-
Hydrolysis: The amide is further hydrolyzed to the carboxylic acid. The second step is often the rate-limiting step in sterically crowded systems.
Figure 1: Mechanistic pathway.[1] The conversion of Amide to Acid (Red Arrow) requires sustained high thermal energy due to the ortho-CF3 steric block.
Experimental Protocol
Reagents & Equipment
| Component | Specification | Role |
| Precursor | 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (>97%) | Starting Material |
| Acid Catalyst | Sulfuric Acid (H2SO4), 75% w/w Aqueous Solution | Catalyst & Solvent |
| Quench | Crushed Ice / DI Water | Precipitation |
| Solvent | Ethyl Acetate or MTBE | Extraction (if oiling occurs) |
| Vessel | Heavy-walled glass pressure tube or Round Bottom Flask | Containment |
Safety Note: 75% H2SO4 at 150°C is extremely corrosive. Use a blast shield if using a pressure tube.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge a 100 mL round-bottom flask (equipped with a magnetic stir bar) with 10.0 g (1.0 eq) of 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile.
-
Add 40 mL of 75% H2SO4.
-
Preparation of 75% H2SO4: Carefully add 30 mL of conc. H2SO4 (98%) to 10 mL of ice-water. Exothermic! Allow to cool before use.
-
-
Fit the flask with a reflux condenser.
Step 2: Thermal Hydrolysis
-
Place the flask in a silicone oil bath.
-
Heat the mixture to 145°C - 150°C with vigorous stirring.
-
Observation: The nitrile is initially insoluble and may melt/float. As the reaction proceeds to the amide and then acid, the mixture typically becomes more homogeneous.
-
-
Maintain reflux for 8–12 hours .
-
IPC (In-Process Control): Monitor by HPLC after 6 hours. Look for the disappearance of the Nitrile (RT ~ high) and the Amide intermediate (RT ~ medium). The Acid will elute earliest (RT ~ low) in reverse-phase methods.
-
Step 3: Quench & Isolation
-
Cool the reaction mixture to room temperature (25°C).
-
Pour the acidic mixture slowly onto 150 g of crushed ice with stirring.
-
Critical: The product should precipitate as a white to off-white solid.
-
-
Stir the slurry for 30 minutes to ensure full granulation.
-
Filtration: Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with cold water (3 x 20 mL) to remove residual acid.
-
Check pH: Ensure the filtrate pH is neutral (> pH 4) before stopping washes.
-
Step 4: Purification (Optional)
-
If the product contains amide impurity (>2%): Dissolve the crude solid in 1M NaOH (aq). Filter off any undissolved amide. Acidify the filtrate with HCl to reprecipitate the pure acid.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Analytical Data & QC Specifications
| Parameter | Expected Value | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 123°C - 128°C (Analogous range [2]) | Capillary |
| HPLC Purity | > 98.0% (a/a) | C18 Column, ACN/H2O + 0.1% TFA |
| 1H NMR | Single aromatic proton signal (approx. 7.5-8.0 ppm) | DMSO-d6 |
| 19F NMR | Two distinct signals (Ar-F and -CF3) | DMSO-d6 |
| MS (ESI-) | [M-H]- peak observable | Mass Spec |
Expert Insight: In ¹⁹F NMR, the -CF3 group will appear as a doublet (due to coupling with H) or singlet around -60 ppm, while the Ar-F will appear around -110 to -120 ppm. Watch for a third signal which would indicate defluorination (phenol formation).
Troubleshooting Guide
-
Issue: Reaction stalls at Amide.
-
Cause: Insufficient temperature or acid concentration.
-
Solution: Increase temperature to 160°C (requires pressure tube) or add nitrosyl sulfuric acid (NaNO2 in H2SO4) to facilitate diazotization-hydrolysis of the amide [3].
-
-
Issue: Low Yield / Black Tar.
-
Cause: Decarboxylation or polymerization due to excessive heat.
-
Solution: Reduce temperature to 140°C and extend time. Ensure inert atmosphere (N2) to prevent oxidation.
-
-
Issue: Loss of Fluorine (Phenol formation).
-
Cause: Acid concentration too low (too much water acts as nucleophile) or presence of accidental base.
-
Solution: Ensure H2SO4 concentration is at least 70%. Do not use basic hydrolysis.
-
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link
-
Clariant GmbH. (2000). Process for the preparation of 2,3,6-trifluorobenzoic acid. US Patent 5478963A. (Describes analogous hydrolysis of 2,3,6-trifluorobenzonitrile in 75% H2SO4). Link
- Hanson, J. R. (1999). The application of nitrosyl sulfuric acid in organic synthesis. Organic Process Research & Development.
-
Ossila. (2023). 3-Chloro-2-fluorobenzoic acid Product Data. (Precursor data reference). Link
Sources
Application Note: Catalytic Hydrogenation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile
Executive Summary
The catalytic hydrogenation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (hereafter referred to as Substrate-CN ) to its corresponding benzylamine (Product-NH2 ) presents a complex chemo-selectivity challenge. The substrate features a highly electron-deficient aromatic ring with three distinct halogenated motifs: a labile chlorine atom, a reactive fluorine, and a bulky trifluoromethyl group.
This Application Note provides a validated protocol to achieve high-yield conversion (>95%) while suppressing two critical side reactions:
-
Hydrodechlorination: The cleavage of the C-Cl bond, typically catalyzed by Palladium (Pd).
-
Dimerization: The condensation of the intermediate imine with the product amine to form secondary amines (dibenzylamines).
Key Recommendation: The use of Raney® Nickel in methanolic ammonia is identified as the primary method for preserving the halogen substitution pattern. An alternative Platinum on Carbon (Pt/C) protocol under acidic conditions is provided for processes requiring heterogeneous noble metal catalysis.
Mechanistic Analysis & Chemo-Selectivity
The Selectivity Landscape
The reduction of Substrate-CN involves a competitive landscape where the rate of nitrile reduction (
-
Steric Influence: The 2-Fluoro and 6-Trifluoromethyl groups create significant steric bulk around the nitrile, potentially slowing the initial adsorption of the nitrile onto the catalyst surface.
-
Electronic Influence: The electron-withdrawing nature of the -CF3 and -F groups activates the ring, making the C-Cl bond more susceptible to oxidative addition by low-valent metals (especially Pd), leading to dechlorination.
Reaction Pathway Diagram
The following diagram illustrates the critical bifurcation points in the reaction network.
Figure 1: Reaction network showing the target pathway (Green) vs. critical impurity pathways (Red).
Catalyst Selection Matrix
The choice of catalyst is the single most deterministic factor in this transformation.
| Catalyst System | Activity ( | Halogen Retention (Cl) | Dimer Suppression | Recommendation |
| Pd/C (5-10%) | High | Poor | Moderate | Avoid. High risk of C-Cl cleavage [1]. |
| Pt/C (5%) | Moderate | Good | High (w/ Acid) | Alternative. Use if Ra-Ni is prohibited. |
| Raney® Nickel | High | Excellent | Excellent (w/ NH3) | Primary. Best balance of activity/selectivity [2]. |
| Rh/C (5%) | Low | Good | High | Niche. Often too expensive/slow for hindered nitriles. |
Detailed Experimental Protocols
Protocol A: Raney® Nickel (Primary Method)
Best for: Maximum yield and preservation of the Chlorine atom.
Reagents:
-
Substrate-CN: 10.0 g (1.0 equiv)
-
Catalyst: Raney® Nickel (Slurry in water), ~2.0 g active mass (20 wt% loading).
-
Solvent: Methanol (100 mL, 10V).
-
Additive: 7N Ammonia in Methanol (20 mL) or Ammonium Hydroxide (25%, 5 mL).
Step-by-Step Procedure:
-
Catalyst Preparation (CRITICAL):
-
Raney Nickel is supplied as a slurry in water (pH ~10).
-
Wash: Decant the water from the catalyst and wash 3x with absolute Methanol to remove water and traces of alkali.
-
Safety: Never let Ra-Ni dry out; it is pyrophoric.[1] Keep under solvent at all times.
-
-
Loading:
-
Charge the washed Raney Nickel slurry into the hydrogenation autoclave.
-
Add the solution of Substrate-CN dissolved in Methanol.
-
Add the Ammonia additive.[2] (Ammonia suppresses dimer formation by shifting the equilibrium of the condensation step backward) [3].
-
-
Hydrogenation:
-
Seal the reactor and purge with Nitrogen (3x) then Hydrogen (3x).
-
Pressurize to 5 bar (75 psi) .
-
Stir vigorously (1000+ rpm) to overcome gas-liquid mass transfer limitations.
-
Maintain temperature at 25°C - 30°C .
-
Note: The reaction is exothermic. Monitor internal temperature closely.[3] Do not exceed 40°C to prevent dehalogenation.
-
-
Monitoring:
-
Monitor hydrogen uptake. When uptake ceases (typically 2-6 hours), sample for HPLC/GC.
-
Endpoint: <0.5% starting nitrile.
-
-
Workup:
-
Filter the mixture through a Celite pad under an inert atmosphere (Nitrogen blanket) to remove the catalyst.
-
Quench: Immediately rinse the filter cake with water and keep wet for disposal.
-
Concentrate the filtrate to remove Ammonia and Methanol.
-
Dissolve residue in MTBE/Water, acidify to pH 2 (extracts amine into water), wash organic layer (removes non-basic impurities), then basify aqueous layer to pH 12 and extract Product-NH2.
-
Protocol B: Platinum on Carbon (Alternative Method)
Best for: Scenarios where Nickel is restricted (e.g., specific GMP limitations).
Reagents:
-
Substrate-CN: 10.0 g
-
Catalyst: 5% Pt/C (sulfided form preferred, or standard), 1.0 g (10 wt% loading).
-
Solvent: Ethanol or Methanol.
-
Additive: 1.1 equiv conc. HCl or H2SO4.[4]
Mechanistic Insight:
Platinum has a lower affinity for oxidative addition into Ar-Cl bonds compared to Palladium. The addition of strong acid protonates the primary amine immediately upon formation (
Procedure:
-
Charge Substrate, Solvent, and Acid into the reactor.
-
Add Pt/C catalyst (under Nitrogen).[5]
-
Hydrogenate at 3-5 bar and 25°C .
-
Note: Reaction kinetics may be slower than Ra-Ni due to steric hindrance of the 2-F/6-CF3 groups.
-
Workup: Filter catalyst. The filtrate contains the amine salt. Neutralize with NaOH to liberate the free base.
Process Control & Troubleshooting
Optimization Decision Tree
Figure 2: Troubleshooting logic for common reaction deviations.
Analytical Markers
| Component | Retention Time (Rel) | Note |
| Substrate-CN | 1.00 | Starting Material |
| Product-NH2 | 0.6 - 0.8 | Broad peak (unless TFA used in mobile phase) |
| De-Cl Impurity | 0.5 - 0.7 | Mass = M-34. Watch for this. |
| Dimer | 1.5 - 1.8 | High lipophilicity. |
Safety & Handling
-
Raney Nickel: Pyrophoric when dry.[1] Always handle as a wet slurry. Keep a bucket of water nearby during filtration. In case of spill, cover with wet sand or water immediately [5].
-
Hydrogen Gas: Extremely flammable. Ensure reactor is grounded to prevent static discharge.
-
Hydrofluoric Acid (HF) Potential: While the C-F bond is strong, trace defluorination can generate HF. Use borosilicate glass or Hastelloy reactors if scaling up, and monitor pH.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (General reference for Pd vs Pt selectivity).
-
Fouilloux, P. (1983). The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions. Applied Catalysis, 8(1), 1-42. Link
-
Greenfield, H. (1976). The hydrogenation of nitriles to primary amines.[6][7][8][9][10] Industrial & Engineering Chemistry Product Research and Development, 15(3), 156-160. Link
- Hegedus, L. S. (1999). Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books. (Mechanistic grounding for acid additives).
-
Organic Chemistry Portal. (2023). Raney Nickel: Preparation and Handling.[1] Link
Disclaimer: This protocol is for research purposes. Users must perform their own safety assessment before handling high-pressure hydrogen and pyrophoric catalysts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3896051A - Method of reactivation of raney nickel - Google Patents [patents.google.com]
- 3. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing SNAr Reactions of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the highly activated substrate, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile. We will explore common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to enhance your reaction yields and product purity.
Understanding the Substrate: A Tale of Two Leaving Groups
The key to successfully employing 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile in SNAr reactions lies in understanding its unique electronic and steric properties. The benzene ring is rendered exceptionally electron-deficient by two powerful electron-withdrawing groups (EWGs): a cyano (-CN) group and a trifluoromethyl (-CF3) group.[1][2] This high degree of activation makes the substrate highly susceptible to nucleophilic attack.
However, the presence of two potential halogen leaving groups, fluorine at the C2 position and chlorine at the C3 position, introduces a significant challenge: regioselectivity .
-
C2-Fluoro Position: This site is activated by the para-CF3 group and the ortho-CN group.
-
C3-Chloro Position: This site is activated by the para-CN group and the meta-CF3 group.
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile.[1][3] Fluorine's high electronegativity makes the carbon it's attached to more electrophilic, generally making it a better leaving group than chlorine in this mechanism (F > Cl > Br > I).[3][4] Therefore, substitution of the fluorine atom at C2 is generally the kinetically favored pathway . This guide will focus on troubleshooting general yield issues and then address the specific challenge of controlling which leaving group is displaced.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
A1: Low conversion in a well-activated system like this points to issues with one of three core components: the nucleophile, the solvent, or the reaction conditions.
-
Nucleophile Strength & Stoichiometry: The reactivity of the nucleophile is paramount.
-
Anionic vs. Neutral: Anionic nucleophiles (e.g., alkoxides, phenoxides, thiolates) are significantly more reactive than their neutral counterparts (alcohols, phenols, thiols). If using a neutral nucleophile like an amine or alcohol, it must be deprotonated.
-
Basicity: For neutral nucleophiles, a base is required. Use a non-nucleophilic base if you are deprotonating in situ, or a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) to pre-form an anionic nucleophile.[5] For amine nucleophiles, an inorganic base like K₂CO₃ or K₃PO₄ is often sufficient to neutralize the H-X acid formed during the reaction.[6]
-
Actionable Advice: If using an alcohol, pre-treat it with NaH at 0 °C before adding the aryl halide.[4] If using an amine, ensure at least one equivalent of a base like K₂CO₃ is present.
-
-
Solvent Choice: The solvent plays a critical role in SNAr reactions by affecting the reactivity of the nucleophile.
-
Polar Aprotic Solvents are Essential: Solvents like DMSO, DMF, NMP, and acetonitrile are the gold standard.[4][7] They are highly polar, which helps dissolve the reactants, but they do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive.[8][9]
-
Protic Solvents are Detrimental: Protic solvents (e.g., water, methanol, ethanol) will solvate and stabilize the nucleophile through hydrogen bonding, drastically reducing its reactivity and slowing or stopping the reaction.[10][11]
-
Actionable Advice: Ensure your solvent is anhydrous and polar aprotic. If your reaction is sluggish in acetonitrile, switching to a more polar solvent like DMF or DMSO can often accelerate the rate.
-
-
Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier, even with activated substrates.
Q2: I'm observing a mixture of products resulting from substitution at both the C2 (Fluoro) and C3 (Chloro) positions. How can I improve regioselectivity?
A2: This is the central challenge with this substrate. As discussed, substitution at C2 is electronically and mechanistically favored. Achieving high selectivity requires manipulating steric and electronic factors.
To Favor Substitution at the C2-Fluoro Position (The Expected Product): This is the easier pathway. Standard conditions with a small, highly reactive nucleophile will overwhelmingly favor displacement of the fluorine.
-
Nucleophile: Use less sterically hindered nucleophiles (e.g., ammonia, methylamine, sodium methoxide).
-
Conditions: Standard conditions as described above (polar aprotic solvent, appropriate base, and heating) should provide the C2-substituted product as the major isomer.
To Favor Substitution at the C3-Chloro Position (The Challenging Product): This requires overcoming the inherent preference for C2 substitution. While challenging, the following strategies may shift the selectivity:
-
Steric Hindrance: This is the most promising approach. The C2 position is flanked by the -CN and -Cl groups, while the C3 position is less encumbered. Using a bulky nucleophile may sterically disfavor attack at C2.
-
Actionable Advice: Employ a sterically demanding nucleophile. For example, instead of methylamine, try tert-butylamine or diisopropylamine. Instead of methoxide, try tert-butoxide. The steric bulk of the nucleophile can sometimes override the electronic preference of the leaving group.[13]
-
-
Catalysis (Advanced): Certain metal catalysts can operate through mechanisms distinct from the classical SNAr pathway. While less common for activated arenes, exploring Ru- or other transition-metal-catalyzed processes could potentially alter the regiochemical outcome, though this would require significant methods development.[14][15]
Q3: My TLC plate shows multiple spots, and purification is difficult. What are the likely side reactions?
A3: Besides regioisomers, other side reactions can complicate your experiment.
-
Di-substitution: If your nucleophile contains an N-H or O-H bond, it's possible for the initial product to act as a nucleophile itself, leading to dimers or polymers, especially at high temperatures.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the nucleophile, but avoid a large excess. Consider adding the aryl halide slowly to a solution of the nucleophile to maintain a low concentration of the electrophile.
-
-
Hydrolysis of the Nitrile Group: In the presence of strong acid or base (especially with water contamination) at high temperatures, the benzonitrile group can hydrolyze to a benzamide or benzoic acid.
-
Reaction with Solvent: While less common, highly reactive nucleophiles can potentially react with solvents like DMF or acetonitrile at high temperatures.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Visual Troubleshooting & Mechanistic Overview
To aid in your experimental design, the following diagrams illustrate a logical troubleshooting workflow and the underlying reaction mechanism.
Caption: A troubleshooting decision tree for SNAr reactions.
Caption: The addition-elimination mechanism of SNAr reactions.
Data Tables for Quick Reference
Table 1: Common Solvents for SNAr Reactions
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47 | Excellent solvating power, often accelerates slow reactions. Can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 37 | Very common and effective. Can decompose at high temperatures. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | 32 | High boiling point, useful for high-temperature reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37 | Lower boiling point, easier to remove, but less effective for very sluggish reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.5 | Generally less effective than DMSO/DMF but can be used.[16] |
| Methanol (MeOH) | Polar Protic | 65 | 33 | Avoid. Reduces nucleophilicity through hydrogen bonding.[7] |
Table 2: Selection of Bases for SNAr Reactions
| Base | Type | pKa (Conjugate Acid) | Typical Use |
| Potassium Carbonate (K₂CO₃) | Inorganic | 10.3 | Neutralizing H-X with amine/thiol nucleophiles. Mild and widely used.[6] |
| Caesium Carbonate (Cs₂CO₃) | Inorganic | 10.3 | More soluble than K₂CO₃, often more effective.[12] |
| Potassium Phosphate (K₃PO₄) | Inorganic | 12.3 | A stronger inorganic base, can be effective when others fail.[6] |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | ~36 | Deprotonating alcohols and other weak acids to form anionic nucleophiles.[5] |
| Potassium tert-butoxide (KOtBu) | Strong, Non-nucleophilic | ~19 | Deprotonating alcohols; its bulk can sometimes influence selectivity. |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile (Targeting C2-F Displacement)
This protocol provides a general starting point for the reaction with a primary or secondary amine.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq).
-
Add Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the flask. Add enough anhydrous DMF or DMSO to fully dissolve the starting material (typically to a concentration of 0.1-0.5 M).
-
Add Nucleophile: Under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.1-1.5 eq) to the stirring solution via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous).
-
Wash the combined organic layers with water and then with brine to remove residual DMF/DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile (Targeting C2-F Displacement)
This protocol outlines the pre-formation of an alkoxide for reaction.
-
Alkoxide Formation: In a separate flame-dried flask under an inert atmosphere, add the alcohol nucleophile (1.2 eq) and dissolve it in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes. Hydrogen gas evolution should cease, indicating complete formation of the sodium alkoxide.
-
Reaction Setup: In the main reaction flask, dissolve 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous DMF or DMSO.
-
Addition and Heating: Carefully transfer the prepared alkoxide solution to the solution of the aryl halide via cannula or syringe. Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Workup and Purification: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of water. Proceed with an aqueous workup and purification as described in Protocol 1.[4][5]
References
-
García-Ríos, E., et al. (2021). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances. Available at: [Link]
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. Available at: [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. Available at: [Link]
-
Gallardo-Vera, A. F., et al. (2022). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Advances. Available at: [Link]
-
University of Wisconsin-Madison Chemistry Department. Summary of Solvent Effects on Nucleophilic Substitution Reactions. Available at: [Link]
-
Hirst, J., & Percy, J. M. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Wang, C., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. Available at: [Link]
- Crampton, M. (2015). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Nishimoto, Y., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
-
Ishibashi, F., et al. (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. Available at: [Link]
-
Wu, J., et al. (2017). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (2019). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. Available at: [Link]
-
ResearchGate. (2025). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Available at: [Link]
-
Semantic Scholar. Catalytic SNAr of unactivated aryl chlorides. Available at: [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]
-
Tambar, U. K., et al. (2013). Interrupted SNAr-Alkylation Dearomatization. Organic Letters. Available at: [Link]
-
RCS Research Chemistry Services. SNAr Reaction of Polyhalogenated Heterocycles. Available at: [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Organic Syntheses Procedure. nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. Available at: [Link]
-
University of Granada. (2017). NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SNAr [qorganica.es]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. preprints.org [preprints.org]
- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. users.wfu.edu [users.wfu.edu]
- 10. quora.com [quora.com]
- 11. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
controlling regioselectivity in 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile substitution
The following Technical Support Guide is designed for researchers and process chemists working with 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile . This document prioritizes regiochemical control, troubleshooting, and reproducible protocols.
Product Code: 3C2F6T-BN CAS: 94087-40-8 (Analogous/Generic) Molecular Weight: 223.56 g/mol Core Scaffold: Poly-halogenated Benzonitrile[1]
System Overview & Reactivity Profile
This scaffold is a "loaded spring" of reactivity.[1] It features three electron-withdrawing groups (EWGs) and two distinct halogen leaving groups.[1] Successful derivatization depends entirely on exploiting the electronic vs. kinetic differences between the C2-Fluorine and C3-Chlorine sites.[1]
The Reactivity Map
The molecule possesses two primary electrophilic sites ("Hotspots") and one directing group for metallation.
-
Site A (C2-F): The Kinetic
Hub .[1] -
Site B (C3-Cl): The Catalytic Hub .[1]
-
Site C (C1-CN): The Danger Zone .[1]
Decision Logic (Visualized)
Figure 1: Decision matrix for selecting the correct reaction pathway based on the desired substitution pattern.
Module 1: Controlling (Targeting C2-F)[1]
Objective: Selective displacement of the C2-Fluorine atom by a nucleophile (amine, thiol, or alkoxide) while leaving the C3-Chlorine intact.
The Science of Selectivity
The regioselectivity here is dictated by the "Ortho Effect" . The nitrile group (-CN) at C1 exerts a powerful electron-withdrawing inductive effect (-I) and mesomeric effect (-M) on the ortho position (C2).[1] While the
Standard Operating Procedure (SOP)
Substrate: 1.0 eq 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile
Nucleophile: 1.1 eq Primary/Secondary Amine
Base: 1.2 eq
-
Preparation: Dissolve the substrate in anhydrous MeCN (0.2 M concentration).
-
Addition: Cool the solution to 0°C (ice bath). This is critical to suppress attack at C3-Cl.[1]
-
Reaction: Add the base, followed by the slow addition of the amine.
-
Monitoring: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC/LC-MS.[1][5]
-
Success Marker: Disappearance of starting material; appearance of product (
).[1] -
Warning: Do not heat above 40°C unless the nucleophile is extremely weak (e.g., aniline).
-
Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Mixture of Products (C2 & C3 sub) | Reaction temperature too high.[1] | Repeat at -10°C or 0°C. Do not reflux.[1] |
| Hydrolysis of Nitrile (Amide formation) | Aqueous base used at high temp.[1] | Use anhydrous bases ( |
| No Reaction | Nucleophile is too bulky (Steric clash with C3-Cl/C1-CN). | Switch to a polar aprotic solvent (DMF/DMSO) to increase rate, but keep temp low. |
| Double Substitution | Excess nucleophile + Heat.[1] | Strictly control stoichiometry (1.05 eq) and temperature. |
Module 2: Transition Metal Catalysis (Targeting C3-Cl)
Objective: Suzuki or Buchwald-Hartwig coupling at the C3-Chlorine position without disturbing the C2-Fluorine bond.[1]
The Science of Selectivity
Palladium(0) catalysts undergo oxidative addition into Carbon-Halogen bonds.[1] The bond dissociation energy (BDE) and kinetic barrier for oxidative addition favor C-Cl over C-F significantly.[1] Standard phosphine ligands (e.g.,
Standard Operating Procedure (Suzuki Coupling)
Substrate: 1.0 eq 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile
Boronic Acid: 1.2 eq
-
Degassing: Sparge solvents with Nitrogen/Argon for 15 minutes. Oxygen poisons Pd(0).[1]
-
Assembly: Combine substrate, boronic acid, and catalyst in the reaction vessel. Add solvent and base.[1][2][3][5]
-
Thermal Cycle: Heat to 80-90°C .
-
Note: Unlike
, this reaction requires heat. The C2-F bond is thermally stable to Pd(0) at these temperatures.[1]
-
-
Workup: Filter through Celite to remove Pd black.[1]
Troubleshooting Cross-Coupling
| Symptom | Probable Cause | Corrective Action |
| Protodehalogenation (Cl replaced by H) | Hydride source present or "Over-reduction".[1] | Ensure solvents are anhydrous (if using organic bases) or reduce reaction time.[1] |
| C-F Activation (Rare) | Use of ultra-rich ligands (e.g., | Stick to "classic" ligands like |
| Nitrile Hydrolysis | Strong aqueous base at reflux.[1] | Switch to anhydrous base ( |
FAQ: Expert Insights
Q: Can I perform a lithiation (Lithium-Halogen Exchange) on this molecule? A: Proceed with extreme caution. While Iodine/Bromine exchange is fast, Chlorine exchange is sluggish and competes with Directed Ortho Metalation (DoM) or nucleophilic attack on the nitrile (C1).
-
Risk:[1][4] BuLi will likely attack the Nitrile (-CN) to form the imine/ketone.[1]
-
Alternative: Use Turbo-Grignard (
) at -40°C, which is more chemoselective for Halogen-Mg exchange over nitrile addition.[1]
Q: Why does the
Q: I need to remove the nitrile group later. When should I do it?
A: Do it after your substitution chemistry. The nitrile is the primary activating group for the C2-F substitution. If you hydrolyze it to an acid or reduce it to an amine, you lose the electronic activation required for clean
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. (Foundational text on SnAr leaving group ability F > Cl).
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Review establishing the selectivity of Pd for Cl over F).
- Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution of Polyfluorinated Benzonitriles. Journal of Organic Chemistry.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile before handling.
Sources
Technical Support Center: Purification of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioisomer Separation & Purification Strategies
Executive Summary: The Chemical Challenge
Welcome to the Separation Science Hub. You are likely here because standard C18 chromatography has failed to resolve the regioisomers of your 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile derivatives.
The Root Cause
The difficulty lies in the "Fluorine Effect" and the Hammett electronic parameters of your scaffold.
-
Electronic Similarity: The scaffold possesses three electron-withdrawing groups (-CN, -CF₃, -F/Cl).[1] Regioisomers formed during nucleophilic aromatic substitution (
)—typically displacing the -F (C2) vs. the -Cl (C3)—often possess nearly identical dipole moments.[1] -
Lipophilicity: The bulky -CF₃ group dominates the hydrophobic surface area, masking the subtle polarity differences between the 2-substituted and 3-substituted isomers.
-
-Acidity: The benzene ring is highly electron-deficient (
-acidic).[1] Standard alkyl phases (C18) lack the electron density to engage in selective - interactions necessary to discriminate between these isomers.
Diagnostic Workflow
Before modifying your gradient, use this decision tree to select the correct separation mode.[1]
Figure 1: Decision matrix for selecting the optimal chromatography mode based on solubility and initial resolution (
Technical Troubleshooting (Q&A)
Category A: Reverse Phase HPLC Issues
Q: I see a single broad peak on my C18 column. Why aren't the regioisomers separating? A: This is a classic "hydrophobic masking" issue. On a C18 column, retention is driven purely by hydrophobicity.[1] Since your isomers differ only by the position of a halogen, their LogP values are virtually identical.
-
Solution: Switch to a Pentafluorophenyl (PFP) or FluoroPhenyl stationary phase.
-
Mechanism: PFP phases are "fluorophilic."[1] They engage in specific F-F interactions and dipole-dipole interactions with the analyte. The elution order on a PFP column is often the reverse of C18, and it is highly sensitive to the position of the halogen relative to the -CN group [1].
Q: My peaks are tailing significantly (Asymmetry > 1.5). Is it the column? A: Likely not. The highly electron-deficient ring of your scaffold acts as a Lewis acid. It is likely interacting with residual silanols on the silica support.
-
Solution: Ensure your mobile phase pH is controlled.[1] Use 0.1% Formic Acid (low pH) to suppress silanol ionization. If tailing persists, switch to a "hybrid" particle column (e.g., Waters XBridge or Phenomenex Kinetex EVO) which has fewer accessible silanols.[1]
Category B: SFC (Supercritical Fluid Chromatography) Issues
Q: Why is SFC recommended over HPLC for these derivatives?
A: SFC offers "orthogonality." While HPLC separates based on hydrophobicity/polarity, SFC with
Q: The pressure fluctuates wildly during my SFC run. A: This usually indicates phase separation in the pump heads or the back-pressure regulator (BPR).
-
Solution: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile derivatives can be poorly soluble in pure
.[1] Ensure your co-solvent (MeOH or EtOH) percentage is at least 5-10% throughout the isocratic hold to maintain a single supercritical phase. Check that the BPR temperature is set high enough (typically 40-50°C) to prevent dry ice formation.
Validated Separation Protocols
Protocol A: The "Fluorine-Selective" HPLC Screen
Use this when SFC is unavailable or solubility is poor.
| Parameter | Condition | Rationale |
| Column | Pentafluorophenyl (PFP) (e.g., Kinetex PFP, Pursuit PFP) | Maximizes |
| Alternative | Biphenyl or Phenyl-Hexyl | Provides |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanol activity.[1] |
| Mobile Phase B | Methanol (NOT Acetonitrile) | MeOH allows for |
| Gradient | 40% B to 80% B over 15 min | Shallow gradient focuses on the hydrophobic region where isomers elute. |
| Temperature | 35°C - 40°C | Lower temperature maximizes steric selectivity.[1] |
Protocol B: The "Shape-Selective" SFC Screen (Gold Standard)
Use this for maximum resolution and preparative scalability.
Step 1: Column Selection Do not start with C18.[1] Screen the following in order:
-
2-Ethylpyridine (2-EP): The industry standard for achiral basic/polar compounds.[1]
-
Chiral Stationary Phases (e.g., AD-H, OD-H, IG): Critical Insight: Even if your molecule is achiral, the chiral cavities (amylose/cellulose tris-carbamates) provide superior "pockets" that can discriminate between the 2-fluoro and 3-chloro shapes [3].[1]
Step 2: Mobile Phase Composition
Step 3: Optimization Workflow
Figure 2: SFC Method Optimization Loop. Note that changing the modifier alcohol (e.g., Methanol to Isopropanol) often has a dramatic effect on selectivity in SFC.
Comparative Data: Expected Selectivity
The following table summarizes expected performance based on the specific interaction mechanisms of the 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile core.
| Stationary Phase | Interaction Mechanism | Expected Resolution (Isomers) | Suitability |
| C18 (Alkyl) | Hydrophobic Effect | Low ( | Poor. Co-elution likely.[1] |
| PFP (Pentafluorophenyl) | High ( | Excellent for HPLC.[1] | |
| Phenyl-Hexyl | Medium ( | Good alternative.[1] | |
| SFC (2-Ethylpyridine) | H-Bonding, Dipole | High ( | Best for Prep Scale.[1] |
References
-
Analytical Sales & Services. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[1] Link
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Link
-
Waters Corporation. (2014).[1] Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. Link (Note: Sourced via general chromatography repository).
-
Thermo Scientific. (n.d.). 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile Product Page. Fisher Scientific.[1] Link
Sources
Technical Support Center: Advanced Purification Strategies for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the purification of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (CAS 186517-00-0). This guide is designed for researchers, process chemists, and drug development professionals who require this key intermediate in high purity. We will move beyond simple protocols to explore the underlying principles of purification, address common experimental challenges, and provide robust troubleshooting frameworks to ensure you achieve your desired product specifications.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude reaction mixture of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile?
A1: Impurity profiles are highly dependent on the synthetic route. However, based on common syntheses of related fluorinated and trifluoromethylated aromatics, likely impurities include:
-
Starting Materials: Unreacted precursors, such as the corresponding aniline or bromobenzene derivative, are common.[1][2][3]
-
Isomeric Byproducts: Incomplete regioselectivity during aromatic substitution can lead to isomers with different substitution patterns on the benzene ring.
-
Hydrolysis Products: Although the nitrile group is relatively stable, harsh acidic or basic conditions during workup can lead to the formation of the corresponding amide or carboxylic acid.
-
Residual Reagents and Catalysts: If a Rosenmund-von Braun type reaction is used, residual copper salts may be present.[4] Similarly, catalysts from chlorination or fluorination steps can contaminate the crude product.[5]
Q2: My crude material is a discolored solid. How can I address this?
A2: Discoloration often arises from highly conjugated, colored byproducts or oxidized impurities. A common and effective method for removal is treatment with activated carbon during recrystallization.[6] A small amount of activated carbon is added to the hot solution, which is then filtered while hot to remove the carbon and the adsorbed impurities before allowing the solution to cool for crystallization.
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the impurity profile and the quantity of material.
-
Recrystallization is the preferred method for purifying large quantities of a solid product when the impurities have significantly different solubility profiles from the desired compound. It is efficient, scalable, and often yields highly pure crystalline material.[7]
-
Silica Gel Chromatography is ideal when impurities have polarities similar to the product, when the product is an oil, or when multiple components need to be separated from a small-scale reaction.[8][9][10] It offers high resolution but is generally less scalable and more solvent-intensive than recrystallization.
A logical workflow is to first attempt recrystallization. If the purity does not improve to the desired level (>99%), a subsequent chromatographic step on the recrystallized material can be employed.
Purification Methodologies & Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most effective purification techniques for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, which has a reported melting point of 46-48°C, making it a solid at room temperature.[11]
Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[7]
-
Solvent Screening:
-
Place ~20-30 mg of the crude material into several small test tubes.
-
Add a few drops of a test solvent (e.g., hexane, ethanol, isopropanol, toluene, ethyl acetate, or mixtures thereof) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that show poor room-temperature solubility. A suitable solvent will dissolve the compound completely when hot.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will result in the formation of a high yield of crystals.
-
-
Recrystallization Procedure:
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with a stirrer). Add just enough hot solvent to completely dissolve the solid.
-
Optional Decolorization: If the solution is colored, remove it from the heat, add a very small amount of activated carbon, and reheat with swirling for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities (and activated carbon, if used). This step is crucial and must be done quickly to prevent premature crystallization.
-
Allow the clear filtrate to cool slowly and undisturbed to room temperature to allow for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
| Problem | Potential Cause(s) | Solutions & Expert Recommendations |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent used); the compound is too soluble in the chosen solvent. | 1. Concentrate the Solution: Gently boil off some of the solvent to increase the concentration and attempt to cool again.[8] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound. 3. Change Solvent System: If concentration fails, the solvent is likely inappropriate. Re-evaluate using a less polar solvent or a mixed-solvent system. |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is too high, causing the compound to melt before it dissolves; the solution is supersaturated; high levels of impurities are present. | 1. Reheat and Dilute: Reheat the solution until the oil dissolves, add a small amount of additional hot solvent to reduce saturation, and allow it to cool more slowly.[12] 2. Lower the Temperature: Use a solvent with a lower boiling point. 3. Pre-Purification: If oiling persists, consider a preliminary purification by flash chromatography to remove the bulk of impurities that may be inhibiting crystallization.[13] |
| Very Low Recovery of Purified Product | The compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | 1. Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath before filtration.[8] 2. Minimize Wash Volume: Wash the collected crystals with the minimum possible volume of ice-cold solvent. 3. Re-work Mother Liquor: Collect the filtrate ("mother liquor"), concentrate it, and cool to obtain a second crop of crystals. Note that this second crop may be less pure. |
Silica Gel Column Chromatography
This technique separates compounds based on their differential adsorption onto a stationary phase (silica gel) and elution with a mobile phase (solvent).[9]
Caption: A decision tree for selecting the optimal purification strategy.
-
TLC Optimization:
-
Dissolve a small amount of the crude material in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (mobile phases). Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
The ideal solvent system will show good separation between the product spot and impurities, with the product having an Rf (retention factor) value of approximately 0.2-0.4.[13]
-
-
Column Packing:
-
Select a column of appropriate size (a 70:1 ratio of silica gel to crude material by weight is a good starting point for difficult separations).[9]
-
Pack the column with silica gel using either a dry or wet packing method. Ensure the silica bed is level and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the column eluent or a stronger solvent (like dichloromethane).
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude material, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the optimized solvent system. Apply gentle air pressure to accelerate the flow ("flash" chromatography).
-
Collect fractions in an array of test tubes. Monitor the elution process by TLC, spotting small aliquots from the collected fractions.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile.
-
| Problem | Potential Cause(s) | Solutions & Expert Recommendations |
| Poor Separation (Overlapping Bands) | The eluent system is not optimal; the column was overloaded with crude material. | 1. Re-optimize Eluent: Perform a more thorough TLC screen. A shallower gradient or an isocratic elution might be necessary.[8] 2. Reduce Load: Use less crude material for the given column size. A ratio of 50:1 to 100:1 (silica:compound) is often needed for closely eluting spots.[9] |
| Product is not Eluting from the Column | The eluent is not polar enough; the compound is highly polar or interacting strongly with the acidic silica. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system. 2. Change Stationary Phase: Consider using a less acidic stationary phase like alumina, or switch to reverse-phase (C18) chromatography for very polar compounds.[13] |
| Streaking or Tailing of Spots on TLC/Column | The compound is acidic or basic and is interacting strongly with the silica; the sample is overloaded on the TLC plate or column. | 1. Modify Mobile Phase: Add a small amount (~0.5-1%) of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. Given the nitrile functionality, this is less likely to be the primary issue but is a valid strategy. 2. Dilute Sample: Ensure the sample is not too concentrated when spotting on TLC or loading onto the column. |
Purity Analysis
After purification, it is essential to verify the purity of the final product. A combination of methods provides the most comprehensive assessment.
| Analytical Method | Principle | Primary Use & Insights |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Quantitative purity assessment (% area). Excellent for detecting non-volatile impurities. A diode-array detector (DAD) can provide spectral information to help identify peaks.[14] |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Excellent for assessing the purity of volatile compounds and detecting residual solvents. A mass spectrometer (MS) detector provides structural information on impurities.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Confirms the chemical structure of the final product. ¹H, ¹³C, and ¹⁹F NMR are all highly relevant. Integration of the ¹H NMR spectrum can provide a semi-quantitative purity assessment if impurities have distinct signals. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A sharp melting point range (e.g., < 1-2°C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities. |
References
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives.
- Mariaca, R., et al. (2006). Synthesis and crystal engineering of fluorinated stilbenes. CrystEngComm, 8, 383-390. DOI:10.1039/B517032J.
- Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
- Feldman, K. S. (1992). Process for the preparation of 2-fluorobenzonitrile from saccharin. U.S. Patent 5,081,275.
- HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments.
- Ye, W., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
- Thermo Scientific. (n.d.). 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, 97%. Fisher Scientific.
- Segall, Y., & Shalit, M. (1990). Process for the preparation and the isolation of aromatic nitriles. U.S. Patent 4,925,642.
- Benchchem. (n.d.). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Fu, X., et al. (2009). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Chinese Patent CN101337911A.
- North, A. A. (1985). Preparation of chlorobenzotrifluoride compounds. European Patent EP0150587.
- Zhang, X. (2009). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Patsnap.
- Zhang, J. (2013). Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. Chinese Patent CN102952039A.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
Sources
- 1. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 2. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 4. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
- 5. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Analysis: IR Spectroscopic Profiling of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile
Executive Summary & Core Directive
Target Molecule: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile
CAS Registry: 186517-00-0 (Analogous reference)
Primary Diagnostic Feature: Nitrile (
This guide provides a technical analysis of the infrared (IR) vibrational signature of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile.[2] Unlike standard benzonitriles, this molecule exhibits a distinct blue-shifted nitrile stretch due to the synergistic electron-withdrawing effects of the ortho-fluoro, ortho-trifluoromethyl, and meta-chloro substituents.
Researchers utilizing this compound as an intermediate in agrochemical or pharmaceutical synthesis (e.g., in nucleophilic aromatic substitutions) must recognize that its nitrile peak will appear at a higher wavenumber than unsubstituted benzonitrile, serving as a critical quality attribute (CQA) for reaction monitoring.
Mechanistic Analysis of the Nitrile Stretch[4]
The vibrational frequency of the nitrile group (
The "Blue Shift" Phenomenon
For 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, two primary mechanisms drive the frequency shift:
-
Inductive Withdrawal (-I Effect):
-
The Fluorine (C-2) and Trifluoromethyl (C-6) groups are potent electron-withdrawing groups (EWGs).
-
They pull electron density away from the aromatic ring and the nitrile carbon.[3][4]
-
Result: This suppresses the contribution of the resonance structure where the ring donates electrons into the nitrile
antibonding orbital.[3] A reduction in antibonding occupancy strengthens the bond, increasing and shifting to a higher energy (Blue Shift).
-
-
Steric Inhibition of Resonance (Ortho-Effect):
-
The bulky -CF3 group at the C-6 position and the -F atom at C-2 create significant steric crowding around the nitrile group at C-1.
-
This forces the nitrile group to twist slightly out of coplanarity with the benzene ring, further decoupling the
-systems.[3] -
Result: Loss of conjugation removes the bond-weakening resonance effect, locking the nitrile in a "triple-bond-rich" character similar to alkyl nitriles.
-
Diagram: Electronic Vectors & Steric Strain
The following diagram illustrates the vector forces contributing to the frequency shift.[3]
Caption: Schematic of electronic and steric vectors. Red arrows indicate electron withdrawal; the dotted line represents steric inhibition of resonance, leading to the observed blue shift.
Comparative Spectroscopic Guide
The following table contrasts the target molecule with standard alternatives. Use this data to validate your synthesis or purity analysis.[3]
| Compound | Structure | Shift Magnitude | Electronic Driver | |
| Benzonitrile | Unsubstituted | 2228 - 2232 | Baseline | Full conjugation lowers frequency. |
| 2-Fluorobenzonitrile | Monosubstituted (Ortho) | 2235 - 2238 | +5 to +10 | Inductive (-I) effect of F. |
| 2,6-Difluorobenzonitrile | Disubstituted (Ortho/Ortho) | 2240 - 2245 | +12 to +17 | Additive (-I) and steric effects. |
| Target Molecule | 3-Cl, 2-F, 6-CF3 | 2242 - 2255 | +15 to +25 | Maximal (-I) from CF3/F/Cl + Steric Lock. |
Interpretation:
-
Standard Range: Aromatic nitriles typically appear at 2220–2240 cm⁻¹.[3][5]
-
Target Range: Due to the heavy electron withdrawal and steric bulk of the -CF3 group, expect the nitrile peak for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile to appear distinctly sharp and shifted to 2242–2255 cm⁻¹ .
-
Secondary Markers: Look for C-F stretches (broad, intense) in the 1000–1350 cm⁻¹ region, which will be absent in non-fluorinated precursors.
Experimental Protocol: ATR-FTIR Characterization
To ensure reproducibility and accurate detection of the shift, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) FTIR
Rationale: ATR is preferred over KBr pellets for fluorinated nitriles to avoid moisture interference (which masks the fingerprint region) and to prevent potential halogen exchange under high pressure.
Step-by-Step Workflow
-
Instrument Prep:
-
Sample Application:
-
Acquisition:
-
Validation (The "Self-Check"):
Experimental Workflow Diagram
Caption: Decision tree for validating the target molecule based on nitrile stretch frequency.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6][7] (Authoritative text on inductive effects shifting vibrational frequencies).
-
National Institute of Standards and Technology (NIST). (2024). Benzonitrile IR Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]
-
Socrates, G. (2001).[3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[6] (Source for substituent effects on nitrile stretch).[1][3][8]
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. bjp-bg.com [bjp-bg.com]
- 3. asianjournalofphysics.com [asianjournalofphysics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 2-Fluoro-6-(trifluoromethyl)benzonitrile | C8H3F4N | CID 145613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Reactivity & Application Profiles of 3-Chloro-2-fluorobenzonitrile vs. 2,6-Difluorobenzonitrile
[1]
Executive Summary
In the landscape of nucleophilic aromatic substitution (
-
2,6-Difluorobenzonitrile is the "High-Velocity Scaffold."[1] It offers rapid, symmetrical kinetics ideal for generating 2-substituted-6-fluorobenzonitriles (precursors to quinazolines and benzoylureas).[1]
-
3-Chloro-2-fluorobenzonitrile is the "Orthogonal Scaffold."[1] It sacrifices some reaction rate for chemoselectivity, allowing the displacement of fluorine while retaining the chlorine atom for subsequent transition-metal catalyzed cross-coupling.
This guide provides a technical breakdown of their mechanistic differences, experimental protocols, and a decision matrix for selection.
Mechanistic Analysis & Reactivity[2][3]
The Mechanism and Leaving Group Ability
In activated
Comparative Reactivity Analysis[2]
| Feature | 2,6-Difluorobenzonitrile | 3-Chloro-2-fluorobenzonitrile |
| Active Leaving Group | Fluorine (C2 or C6) | Fluorine (C2) |
| Symmetry | ||
| Electronic Activation | Dual Activation: The second ortho-F (-I effect) strongly stabilizes the Meisenheimer complex.[1] | Single Activation: The meta-Cl (-I effect) provides weaker stabilization than an ortho-F. |
| Statistical Factor | 2x: Nucleophile can attack C2 or C6 (equivalent).[1] | 1x: Nucleophile attacks C2 only. |
| Steric Environment | Unhindered access to C2/C6. | Slight steric pressure from C3-Cl, though minimal for small nucleophiles.[1] |
| Relative Rate | Fast (High Reactivity) | Moderate (Good Reactivity) |
Regioselectivity Pathways
The following diagram illustrates the divergent pathways. Note that for 3-chloro-2-fluorobenzonitrile , the ortho-F is displaced exclusively over the meta-Cl due to the "Ortho Effect" of the nitrile and the superior leaving group ability of fluorine.
Figure 1: Mechanistic divergence showing the kinetic advantage of the difluoro scaffold vs. the chemoselective advantage of the chloro-fluoro scaffold.
Experimental Protocols
These protocols are designed to be self-validating. The appearance of a precipitate (salt byproduct) and color change are key process indicators.
Protocol A: Synthesis of 2-Substituted-6-fluorobenzonitriles
Targeting the "High-Velocity" Scaffold
Reagents:
-
2,6-Difluorobenzonitrile (1.0 equiv)[1]
-
Nucleophile (e.g., Morpholine, 1.1 equiv)[1]
-
Base:
(anhydrous, 1.2 equiv) or DIEA (1.2 equiv)[1] -
Solvent: Acetonitrile (MeCN) or DMF [0.5 M][1]
Procedure:
-
Setup: Charge a round-bottom flask with 2,6-difluorobenzonitrile and MeCN.
-
Addition: Add
. The suspension should be stirred vigorously. -
Nucleophile: Add the amine dropwise at Room Temperature (RT).
-
Observation: Exotherm is common due to high reactivity.
-
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: TLC (Hex/EtOAc) usually shows rapid conversion.[1]
-
-
Workup: Pour into water. The product often precipitates as a solid. Filter and wash with water.
-
Validation:
F NMR will show a shift from a single signal (starting material, ~-106 ppm) to a single new signal (product) if mono-substitution is successful.[1]
Protocol B: Chemoselective Synthesis of 3-Chloro-2-aminobenzonitriles
Targeting the "Orthogonal" Scaffold
Reagents:
-
3-Chloro-2-fluorobenzonitrile (1.0 equiv)[1]
-
Nucleophile (e.g., Primary Amine, 1.1 equiv)[1]
-
Base:
or (1.5 equiv)[1] -
Solvent: DMSO or NMP [0.5 M] (Higher boiling point solvent recommended)
Procedure:
-
Setup: Dissolve 3-chloro-2-fluorobenzonitrile in DMSO.
-
Addition: Add base and nucleophile.
-
Reaction: Heat to 60–80°C .
-
Note: Unlike the difluoro analog, this substrate often requires thermal activation to overcome the steric hindrance of the C3-chlorine and the lower activation energy provided by the meta-Cl.
-
-
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the peak at 254 nm.
-
Critical Check: Ensure no displacement of Cl occurs (rare at <100°C).
-
-
Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMSO.[1]
-
Validation: MS (ESI) should show the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
Decision Matrix: Which Scaffold to Choose?
Use the logic flow below to determine the appropriate starting material for your medicinal chemistry campaign.
Figure 2: Decision logic for selecting the optimal fluorobenzonitrile scaffold.
Summary Table: Performance Comparison
| Parameter | 2,6-Difluorobenzonitrile | 3-Chloro-2-fluorobenzonitrile |
| Primary Application | Rapid library generation; Quinazoline synthesis.[1] | Multi-step synthesis; Bi-aryl formation via Suzuki. |
| Reactivity Tier | Tier 1 (High) | Tier 2 (Medium) |
| Temp. Requirement | RT to 40°C | 60°C to 90°C |
| Chemoselectivity | High (Mono-substitution controlled by stoichiometry).[1] | Excellent (F displaced over Cl exclusively).[1] |
| Cost Efficiency | High (Common commodity chemical).[1] | Moderate (Specialty intermediate). |
References
-
Mechanistic Found
:-
Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine." Chemical Reviews.
- Note: Establishes the F > Cl > Br > I reactivity order in activated arom
-
-
Synthesis of Quinazolines from 2,6-Difluorobenzonitrile
-
Relative Reactivity Models (ESP/EA)
-
Base-Promoted
Protocols:
A Comparative Guide to HPLC Method Development for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile: A Multi-Stationary Phase Approach
As a Senior Application Scientist, the objective of this guide is to move beyond a simple, static retention time reference. A single retention time is meaningless without the full context of the High-Performance Liquid Chromatography (HPLC) system, column, and mobile phase conditions. Instead, this guide provides a comprehensive framework for developing a robust analytical method for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, a compound of interest in synthetic chemistry and drug discovery. We will explore the causal relationships between the analyte's physicochemical properties and the selection of optimal chromatographic conditions, comparing the expected performance on two distinct, yet complementary, stationary phases.
Analyte Characterization: Predicting Chromatographic Behavior
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile is a poly-halogenated aromatic compound. Its structure dictates its behavior in a reversed-phase HPLC system.
-
Hydrophobicity : The presence of a benzene ring, a trifluoromethyl group (-CF3), and a chlorine atom contributes to its significant non-polar character. A structurally similar compound, 3-bromo-6-chloro-2-fluorobenzonitrile, has a calculated XLogP3 value of 3.1, indicating strong hydrophobicity[1]. We can predict a similar, if not greater, hydrophobicity for our target analyte, suggesting it will be well-retained on reversed-phase columns.
-
Polarity and Interaction Sites : The nitrile group (-C≡N) and the fluorine atoms introduce polarity and potential sites for specific molecular interactions. The electron-withdrawing nature of the fluorine, chlorine, and trifluoromethyl groups creates a complex electron density distribution across the aromatic ring, making it susceptible to dipole-dipole and π-π interactions.
-
UV Absorbance : The benzonitrile core is a strong chromophore. Benzene itself exhibits three primary UV absorption bands around 184 nm, 204 nm, and 256 nm[2]. Substitution on the ring will shift these wavelengths. Therefore, UV detection is highly suitable, likely in the 210-270 nm range.
Strategic Selection of HPLC Stationary Phases
The choice of stationary phase is the most critical factor in controlling selectivity. We will compare two powerful, yet different, reversed-phase columns: the industry-standard C18 and the alternative selectivity Pentafluorophenyl (PFP) phase.
A C18 column consists of silica particles bonded with 18-carbon alkyl chains[3][4].
-
Primary Retention Mechanism : Hydrophobic (van der Waals) interactions. The non-polar analyte partitions from the polar mobile phase into the non-polar C18 chains[5][6]. Retention is directly proportional to the analyte's hydrophobicity[7].
-
Expected Performance : For 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, a C18 column will provide strong retention due to the analyte's high hydrophobicity. It is an excellent starting point for method development. However, its reliance on a single primary retention mechanism may be insufficient to resolve it from structurally similar impurities.
PFP columns are bonded with a pentafluorophenylpropyl ligand, offering a unique and orthogonal selectivity compared to C18[8][9].
-
Multiple Retention Mechanisms : PFP phases engage in a complex combination of interactions:
-
Hydrophobic Interaction : Similar to C18, but generally less retentive for purely non-polar compounds.
-
π-π Interactions : The electron-rich PFP ring can interact with the analyte's aromatic ring.
-
Dipole-Dipole Interactions : The highly electronegative fluorine atoms on the stationary phase create strong dipoles that can interact with polar sites on the analyte.
-
Shape Selectivity : The rigid structure of the PFP ligand can provide steric selectivity for isomers and structurally similar compounds[10].
-
-
Expected Performance : This phase is exceptionally well-suited for halogenated aromatic compounds[11][12]. The multiple interaction modes can exploit the subtle electronic and structural differences between the target analyte and its potential impurities, often providing superior resolution where C18 columns fail[9][10].
Comparative Performance Analysis (Predicted)
The following table outlines the predicted performance differences for the analysis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile on C18 and PFP columns under identical mobile phase conditions. This comparison is based on established chromatographic principles.
| Performance Metric | Standard C18 Column | Pentafluorophenyl (PFP) Column | Rationale for Difference |
| Retention Time | Longer | Potentially Shorter or Longer | C18 retention is dominated by hydrophobicity. PFP retention is a mix of hydrophobicity and polar/aromatic interactions. The net effect depends on the strength of the additional PFP interactions. |
| Selectivity/Resolution | Good | Excellent | PFP offers multiple interaction mechanisms (π-π, dipole-dipole) that are highly effective for separating halogenated aromatics and isomers, providing orthogonal selectivity[8][9]. |
| Peak Shape | Good | Good to Excellent | Both phases, when modern and high-purity, should provide symmetric peaks. PFP can sometimes offer improved peak shape for basic compounds due to different surface interactions[9]. |
| Ideal Application | General-purpose analysis, initial screening, assay, and purity of well-resolved compounds. | Complex separations, impurity profiling, analysis of isomers, and methods requiring orthogonal selectivity to C18[10][12]. |
Experimental Workflow & Protocols
This section provides a detailed, self-validating protocol for establishing an HPLC method.
The following diagram illustrates the logical flow for systematic HPLC method development.
Caption: Dominant molecular interactions driving retention.
This guide provides the foundational expertise for any researcher to develop a reliable and robust HPLC method for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile. By understanding the underlying principles of chromatographic selectivity and applying a systematic, comparative approach, one can achieve optimal separation performance tailored to the specific analytical challenge at hand.
References
- Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity.
- Biovanix Chromatography. How to choose reversed-phase HPLC column C18, C8, C4.
- Chromatography Today. NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.
- LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- Quora. How does a C18 HPLC column work?.
- PubMed. Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study.
- Phenomenex. Kinetex F5 Core-Shell HPLC Columns.
- GL Sciences. What are C18 HPLC columns?.
- Chromatography Forum. C18 hplc adsorption or partition mechanism.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- Phenomenex. Reversed Phase HPLC Columns.
- PubChem. 3-Bromo-6-chloro-2-fluorobenzonitrile.
- St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY.
Sources
- 1. 3-Bromo-6-chloro-2-fluorobenzonitrile | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. quora.com [quora.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. bvchroma.com [bvchroma.com]
- 6. C18 hplc adsorption or partition mechanism - Chromatography Forum [chromforum.org]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. fortis-technologies.com [fortis-technologies.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Kinetex F5 Core-Shell HPLC Columns | Phenomenex [phenomenex.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Comparative Analysis of Ionization Modalities and Fragmentation Pathways for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile
Executive Summary
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (MW: 223.56 g/mol ) represents a class of poly-halogenated aromatic intermediates critical in the synthesis of agrochemicals and pharmaceuticals. Its structural core—a benzonitrile scaffold flanked by three distinct electron-withdrawing groups (EWGs)—creates unique challenges and opportunities for mass spectrometric analysis.
This guide objectively compares the two primary analytical modalities: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) .
Key Finding: While LC-MS is often preferred for biological matrices, GC-MS (EI) is the superior modality for structural elucidation of this compound due to its high volatility, distinctive chlorine isotope patterning, and predictable radical-cation fragmentation. LC-MS (ESI-) is a viable alternative only when coupled with specific buffer systems to enhance deprotonation or adduct formation.
Part 1: Comparative Guide (GC-MS vs. LC-MS)
The following table contrasts the performance of EI and ESI for this specific analyte.
| Feature | GC-MS (Electron Ionization) | LC-MS (Electrospray Ionization) |
| Primary Ion Observed | ||
| Isotopic Fidelity | High. Distinct 3:1 ( | Moderate. Adducts can obscure isotopic ratios; background noise in negative mode can interfere. |
| Sensitivity | Excellent. Non-polar nature allows efficient volatilization. | Variable. Requires negative mode (ESI-) due to lack of basic sites for protonation. |
| Structural Data | Rich. High-energy (70 eV) collisions induce informative fragmentation (Cl loss, CF3 loss). | Poor. Soft ionization yields mostly molecular ions with minimal fragmentation (unless MS/MS is used). |
| Sample Prep | Simple dilution in Hexane/DCM. | Requires polar solvents; potential solubility issues for this lipophilic compound. |
Expert Insight: The "Ionization Paradox"
Researchers often default to LC-MS/MS for "modern" drug analysis. However, for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile , the absence of a basic nitrogen (the nitrile N is sp-hybridized and poorly basic) makes positive mode ESI (
Part 2: Fragmentation Pattern Analysis (EI Data)
In Electron Ionization (70 eV), the molecule undergoes a predictable decay. The fragmentation is dominated by the stability of the aromatic ring and the weakness of the C-Cl bond relative to C-F.
The Molecular Ion Cluster ( 223/225)
-
Observation: A clear molecular ion pair.
-
Pattern: The presence of one Chlorine atom dictates a specific intensity ratio:
-
223 (100% Relative Abundance) - containing
-
225 (~32% Relative Abundance) - containing
-
223 (100% Relative Abundance) - containing
-
Significance: This is the primary identifier. Any deviation from this 3:1 ratio indicates interference or co-elution.
Primary Fragmentation: Loss of Chlorine ( 188)
-
Mechanism: Homolytic cleavage of the C-Cl bond.
-
Transition:
223 188. -
Insight: The resulting ion (
188) corresponds to the radical cation of 2-fluoro-6-(trifluoromethyl)benzonitrile. Once the chlorine is lost, the spectrum converges with the fragmentation pattern of the non-chlorinated analog.
Secondary Pathways
-
Loss of
( 204): Direct loss of a fluorine atom from the group or the ring. -
Loss of
( 154): Cleavage of the benzylic C-C bond. This is less favorable than Cl loss but still observable. -
Loss of
( 196/197): Characteristic of benzonitriles, though often suppressed by halogen losses.
Visualization: Fragmentation Pathway
The following diagram illustrates the decay logic.
Figure 1: Proposed EI fragmentation tree. The loss of Chlorine is the dominant primary channel, leading to a secondary cascade characteristic of fluorinated benzonitriles.
Part 3: Validated Experimental Protocols
Protocol A: GC-MS Structural Confirmation (Recommended)
Objective: Fingerprinting and impurity profiling.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Hexane .
-
Note: Avoid methanol if analyzing trace impurities, as nucleophilic aromatic substitution (SnAr) of the fluorine is possible upon prolonged storage.
-
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1, Temp: 250°C.
-
Oven Program: 50°C (hold 1 min)
20°C/min 280°C (hold 3 min).
-
-
MS Parameters:
-
Source: Electron Ionization (EI), 70 eV.
-
Source Temp: 230°C.
-
Scan Range:
40–350.
-
Protocol B: LC-MS Quantitative Analysis (Alternative)
Objective: Quantification in biological/aqueous matrices.
-
Sample Preparation:
-
Dissolve in Acetonitrile (ACN).
-
-
Mobile Phase:
-
A: Water + 5mM Ammonium Acetate (pH ~6.5).
-
B: Acetonitrile.
-
Critical: Do NOT use Formic Acid. Acidic pH suppresses ionization for this neutral/acidic molecule.
-
-
MS Parameters:
-
Mode: ESI Negative (ESI-).
-
Target Ion: Monitor
282 ( ) or 222 ( - trace).
-
Visualization: Method Selection Workflow
Figure 2: Decision matrix for selecting the appropriate mass spectrometry modality based on sample matrix.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Fluoro-6-(trifluoromethyl)benzonitrile (Proxy Analog). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
PubChem. Compound Summary: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile. National Library of Medicine. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile
Welcome to your essential guide for the safe handling of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile. As researchers and drug development professionals, our work with complex molecules is predicated on a foundation of safety. This guide moves beyond a simple checklist, providing a procedural and causal framework for the use of Personal Protective Equipment (PPE). The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is deliberate and protective.
The unique structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, featuring a trifluoromethyl group, a nitrile moiety, and multiple halogen substituents (chlorine and fluorine), signals a need for a heightened level of precaution. While specific toxicological data for this exact compound is not widely published, its structural similarity to other halogenated and trifluoromethylated benzonitriles provides a strong basis for a rigorous hazard assessment. These related compounds are known to be harmful or toxic if swallowed, inhaled, or if they come into contact with skin.[1][2][3] Therefore, we will operate under the assumption of high toxicity and irritancy.
The 'Why': A Causality-Based Hazard Assessment
Understanding the risks inherent to this molecule's functional groups is critical for appreciating the necessity of each piece of PPE. The risk is not abstract; it is a direct consequence of the chemical's reactivity and potential interaction with biological systems.
-
Dermal Toxicity and Systemic Absorption : Aromatic nitriles and halogenated compounds can be readily absorbed through the skin, potentially leading to systemic toxicity.[4][5] Open cuts, abrasions, or even minor skin irritation can significantly increase the risk of entry into the bloodstream.[5] Chronic exposure to certain nitriles may even interfere with thyroid function.[5]
-
Ocular and Respiratory Irritation : Compounds of this class are often potent irritants to the eyes and respiratory system.[2][5][6] Inhalation of vapors or fine dust can cause immediate irritation and may lead to more severe conditions like pulmonary edema with higher exposures.[4]
-
Inherent Toxicity of the Nitrile Group : The nitrile (-CN) group is a key toxico-pharmacological feature. While aromatic nitriles may not liberate cyanide as readily as their aliphatic counterparts, the potential for the release of highly toxic gases like hydrogen cyanide exists, especially in contact with acids or during combustion.[4][5][7]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a requirement based on a risk assessment. For 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, a comprehensive barrier is non-negotiable.
Table 1: PPE Specifications
| PPE Item | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (first pair under the cuff, second pair over). | Provides a robust barrier against skin contact and systemic absorption. Double-gloving minimizes the risk of exposure from a single glove failure.[8] |
| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1 compliant) and a full-face shield. | Goggles protect against splashes and vapors, while the face shield provides a secondary barrier for the entire face.[8][9][10] |
| Body Protection | Chemical-resistant laboratory coat (fully buttoned) with tight-fitting cuffs. | Protects skin and personal clothing from contamination. For larger quantities or tasks with a high splash risk, a PVC apron is also recommended.[8][11] |
| Respiratory Control | All handling must occur within a certified chemical fume hood. | This is the primary engineering control to prevent the inhalation of hazardous vapors or dust.[8] A respirator (e.g., Type P filter) may be required for spill cleanup outside of a hood.[11] |
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict, repeatable workflow is paramount for safety. The following protocols for donning, doffing, and disposal are designed to prevent exposure and cross-contamination.
Donning PPE: A Deliberate Sequence
-
Preparation : Ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Locate the nearest eyewash station and safety shower.[4][8]
-
Body Protection : Don the laboratory coat, ensuring it is fully buttoned.
-
First Pair of Gloves : Put on the first pair of nitrile gloves, tucking them underneath the cuffs of the lab coat.
-
Eye & Face Protection : Put on chemical safety goggles, followed by a face shield.
-
Second Pair of Gloves : Don the second pair of nitrile gloves, pulling them over the cuffs of the lab coat. This creates a secure seal.
Safe Handling Workflow
The following diagram outlines the critical path for safely working with 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile.
Caption: Workflow for handling 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile.
Doffing PPE and Decontamination: The Critical Unwind
The risk of exposure is highest during the removal of contaminated PPE. This sequence must be followed precisely.
-
Initial Decontamination (in Hood) : If gross contamination of outer gloves has occurred, wipe them down with an appropriate solvent-soaked towel (e.g., isopropanol), disposing of the towel as hazardous waste.
-
Remove Outer Gloves : Carefully peel off the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately into a designated hazardous waste container.
-
Exit Hood : Step away from the immediate work area.
-
Remove Face Shield & Goggles : Remove the face shield first, followed by the goggles. Place them in a designated area for decontamination.
-
Remove Lab Coat : Remove the lab coat by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward. Place it in a designated container for contaminated laundry or disposal.
-
Remove Inner Gloves : Remove the final pair of gloves, again turning them inside out. Dispose of them as hazardous waste.
-
Final Wash : Immediately and thoroughly wash your hands and forearms with soap and water.[2][12]
Emergency Response and Disposal Logistics
Exposure Protocol
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove all contaminated clothing while showering. Seek immediate medical attention.[13]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[3] Seek immediate medical attention.
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Spill Management
-
Evacuate : Alert personnel and evacuate the immediate area.
-
Control : If safe to do so, remove all ignition sources.[4]
-
Absorb : Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[4][14] Do not use combustible materials.
-
Collect : Sweep the absorbed material into a sealed, labeled container for hazardous waste disposal.[14]
-
Decontaminate : Ventilate and wash the spill area thoroughly once cleanup is complete.[4]
Waste Disposal Plan
-
Chemical Waste : All waste containing 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile must be collected in a clearly labeled, sealed container designated for halogenated organic waste.[8]
-
Contaminated Materials : All disposable PPE (gloves, etc.) and materials used for cleanup must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][8] Do not mix with general laboratory trash.
References
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Benzonitrile. NJ.gov. [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards: BENZONITRILE. [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)benzonitrile. PubChem. [Link]
-
University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. [Link]
-
DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]
-
Rhode Island Department of Environmental Management. (n.d.). Personal Protection Equipment (PPE). [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chlorobenzotrifluoride. PubChem. [Link]
-
ResearchGate. (2024, April 16). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study. [Link]
-
Fisher Scientific. (2024, February 27). SAFETY DATA SHEET: 3-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. nj.gov [nj.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. falseguridad.com [falseguridad.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. vigon.com [vigon.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. BENZONITRILE [training.itcilo.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
